NS13001
Description
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Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-3-27(4-2)14-8-13-25-24(29)20-15-26-22-21-17(11-7-12-18(20)21)16-9-5-6-10-19(16)23(22)28/h5-7,9-12,15H,3-4,8,13-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUCZYXRADUTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CN=C2C3=C1C=CC=C3C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Precision of NS13001: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of NS13001, a novel small molecule compound that has garnered significant interest within the scientific community for its potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions and cellular consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism: A Selective Positive Allosteric Modulator
This compound functions as a potent and selective positive allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels, with a pronounced selectivity for the SK2 (KCa2.2) and SK3 (KCa2.3) subtypes over the SK1 (KCa2.1) subtype.[1][2][3] Its primary mechanism involves sensitizing the SK2 and SK3 channels to intracellular calcium (Ca2+), thereby increasing the probability of channel opening at lower calcium concentrations.[1][2] This allosteric modulation enhances the potassium efflux from the cell, leading to hyperpolarization of the cell membrane and a subsequent reduction in cellular excitability.
This targeted action on SK2 and SK3 channels is of particular therapeutic interest, as these channels play crucial roles in regulating neuronal firing patterns, especially in Purkinje cells of the cerebellum.[1][4] Irregular firing of these neurons is a hallmark of certain neurological disorders, such as spinocerebellar ataxia type 2 (SCA2).[1][4] By restoring the regular pacemaking activity of Purkinje cells, this compound has demonstrated potential in preclinical models of SCA2.[1][4]
Quantitative Analysis of this compound Potency and Efficacy
The potency and selectivity of this compound have been quantified through electrophysiological studies. The following tables summarize the key findings, providing a clear comparison of its effects on different SK channel subtypes.
Table 1: Potency of this compound on Human SK Channel Subtypes
| Channel Subtype | EC50 (µM) | Efficacy (% of maximal current) | Reference |
| hSK3 (KCa2.3) | 0.14 | 91% | [4][5] |
| hSK2 (KCa2.2) | 1.6 - 1.8 | 90% | [4][5] |
| hSK1 (KCa2.1) | > 10 | Marginal Increase | [4] |
Table 2: Effect of this compound on the Calcium Sensitivity of Human SK Channels
| Channel Subtype | Condition | Ca2+ EC50 (µM) | Reference |
| hSK3 (KCa2.3) | Control | 0.42 | [1][2] |
| + 1 µM this compound | 0.11 | [1][2] | |
| hSK2 (KCa2.2) | Control | 0.42 | [1][2] |
| + 1 µM this compound | 0.18 | [1][2] | |
| hSK1 (KCa2.1) | Control | 0.42 | [2] |
| + 1 µM this compound | 0.36 | [2] |
Experimental Protocols: Electrophysiological Characterization
The primary methodology for elucidating the mechanism of action of this compound is patch-clamp electrophysiology, specifically in the inside-out configuration. This technique allows for the direct measurement of ion channel activity in a patch of cell membrane while controlling the intracellular environment.
Key Experimental Parameters:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human SK1, SK2, or SK3 channels are commonly used.[1][5]
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Patch-Clamp Configuration: The inside-out patch-clamp technique is employed to allow for the application of known concentrations of calcium and this compound to the intracellular face of the channel.[1][5]
-
Voltage Protocol: The membrane potential is typically held at a constant voltage (e.g., -75 mV) to measure the current flowing through the SK channels.[1]
-
Solutions:
-
Pipette Solution (Extracellular): Contains a physiological concentration of potassium and other ions to mimic the extracellular environment.
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Bath Solution (Intracellular): Contains a high potassium concentration and varying concentrations of free Ca2+, buffered with a calcium chelator like EGTA, to determine the calcium sensitivity of the channels. This compound is added to this solution at various concentrations to assess its modulatory effects.
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-
Data Analysis: The current recordings are analyzed to determine the concentration-response relationship for this compound and its effect on the calcium concentration-response curve. The EC50 values for both the compound and for calcium in the presence and absence of the compound are calculated by fitting the data to the Hill equation.[2]
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
NS13001: A Selective Positive Modulator of SK2/SK3 Channels - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability, primarily by contributing to the medium afterhyperpolarization (mAHP) that follows action potentials.[1] The development of subtype-selective pharmacological tools is essential for dissecting the specific physiological and pathological roles of the different SK channel isoforms (SK1, SK2, and SK3). This technical guide provides an in-depth overview of NS13001, a potent and selective positive allosteric modulator of SK2 and SK3 channels. We will detail its pharmacological profile, the experimental protocols used for its characterization, and its demonstrated efficacy in a preclinical model of neurodegenerative disease, establishing this compound as a valuable tool for research and a potential therapeutic lead.
Introduction to SK Channels and this compound
Small-conductance calcium-activated potassium (SK) channels are voltage-independent ion channels gated solely by intracellular calcium ([Ca²⁺]i).[2][3] Their activation requires submicromolar Ca²⁺ concentrations, leading to K⁺ efflux, which hyperpolarizes the cell membrane.[2] This hyperpolarization, known as the afterhyperpolarization (AHP), limits the firing frequency of action potentials and is crucial for regulating neuronal excitability, synaptic transmission, and plasticity.[1][4]
The SK channel family comprises three subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3).[2] While they share a common gating mechanism involving the calcium-binding protein calmodulin (CaM) being constitutively bound to the channel, their distinct distribution in the central nervous system suggests specific functional roles.[1][5] The development of subtype-selective modulators is therefore of high scientific and therapeutic interest.
This compound is a novel small molecule identified as a potent and selective positive modulator of SK2 and SK3 channels.[6][7] It emerged from a chemical optimization program based on the scaffold of a previously identified SK2/SK3 selective modulator, CyPPA.[8] this compound exhibits a favorable pharmacological profile, combining the potency of pan-selective modulators like NS309 with the subtype selectivity of compounds like CyPPA.[6][8]
Pharmacological Profile of this compound
Mechanism of Action
This compound acts as a positive allosteric modulator of SK2 and SK3 channels.[6][8] Its mechanism does not involve direct channel opening but rather enhances the channel's sensitivity to its endogenous ligand, Ca²⁺.[6] Electrophysiological studies have demonstrated that in the presence of this compound, the Ca²⁺ concentration-response curve for both SK2 and SK3 channels is shifted to the left, resulting in lower EC₅₀ values for Ca²⁺ activation.[6] For instance, in HEK293 cells expressing human SK3 (hSK3), 1 µM this compound shifts the EC₅₀ for Ca²⁺ from 0.42 µM to 0.11 µM.[6][8] A similar, though less pronounced, shift is observed for hSK2 channels, with the EC₅₀ for Ca²⁺ changing to 0.18 µM in the presence of 1 µM this compound.[6] This sensitizing effect means that at physiological resting or sub-threshold Ca²⁺ levels, this compound can significantly increase SK2/SK3 channel activity.[6]
Potency and Selectivity
This compound displays marked selectivity for SK3 and SK2 channels over the SK1 subtype and the related intermediate-conductance (IK) channel.[6][9] The selectivity profile is SK3 > SK2 >>> SK1.[6][8][10] This has been quantified using patch-clamp electrophysiology on HEK293 cells expressing the respective human channel subtypes. The compound shows high potency for hSK3, with an EC₅₀ value of 0.14 µM, and moderate potency for hSK2 with an EC₅₀ of 1.6 µM.[6][8][11] In contrast, concentrations higher than 10 µM are required to elicit even a marginal activation of hSK1 currents, and it has no activating effect on IK channels.[6][9]
Data Presentation: Comparative Pharmacology
The quantitative pharmacological properties of this compound are summarized below in comparison to other notable SK channel modulators.
| Compound | Target Selectivity Profile | hSK1 (EC₅₀, µM) | hSK2 (EC₅₀, µM) | hSK3 (EC₅₀, µM) | hIK (EC₅₀, µM) | Reference |
| This compound | SK3 > SK2 >>> SK1, IK | > 10 | 1.6 | 0.14 | > 10 | [6][8][9][11] |
| CyPPA | SK3 > SK2 >>> SK1, IK | Inactive | ~10 | 1.01 | Inactive | [6][12] |
| NS309 | IK > SK1 ≈ SK2 ≈ SK3 | ~0.3 | ~0.3 | ~0.3 | ~0.03 | [6][12] |
| 1-EBIO | Pan-selective | Active | Active | Active | Active | [12][13] |
Experimental Protocols
In Vitro Electrophysiology: Inside-Out Patch-Clamp
The characterization of this compound's effects on SK channels was primarily conducted using the inside-out (i-o) patch-clamp technique on a mammalian cell line.
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Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions (e.g., Dulbecco's Modified Eagle's Medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in 5% CO₂). Cells are transiently transfected with plasmids encoding the desired human SK channel subtype (hSK1, hSK2, or hSK3) using a suitable transfection reagent. A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells for recording.
-
Electrophysiological Recordings:
-
Configuration: Recordings are performed in the inside-out patch configuration, which allows for precise control of the intracellular (bath) solution and direct application of compounds to the cytosolic face of the channel.
-
Solutions: The pipette (extracellular) solution typically contains (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, adjusted to pH 7.4. The bath (intracellular) solution contains (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, and a Ca²⁺ buffer system (e.g., 5 EGTA) to clamp the free Ca²⁺ concentration at desired levels (e.g., 0.2 µM for baseline activation). The free Ca²⁺ concentration is calculated and adjusted accordingly.
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Voltage Protocol: Membrane patches are typically held at a potential of 0 mV, and currents are elicited by voltage ramps (e.g., from -80 mV to +80 mV over 200 ms) applied at regular intervals. The current at a negative potential (e.g., -75 mV) is measured to assess channel activity.[8]
-
-
Data Acquisition and Analysis:
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This compound is applied to the bath solution at increasing concentrations to establish a concentration-response relationship.
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The current at each concentration is normalized to the maximal current elicited by a saturating Ca²⁺ concentration (e.g., 10 µM) in the same patch.[6][8]
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The normalized data are plotted against the compound concentration and fitted with the Hill equation to determine the EC₅₀ and Hill coefficient.[6]
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In Vivo Efficacy: SCA2 Mouse Model
The therapeutic potential of this compound was evaluated in a transgenic mouse model of Spinocerebellar Ataxia Type 2 (SCA2), a neurodegenerative disease characterized by Purkinje cell dysfunction and death.[6][7]
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Animal Model: Transgenic mice expressing human ataxin-2 with an expanded polyglutamine tract (SCA2-58Q) are used.[6] These mice develop progressive motor deficits and cerebellar pathology that mimic the human disease.[7]
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Drug Administration: this compound (e.g., 30 mg/kg) is administered orally to aging SCA2 mice over a period of several weeks.[6][11] A vehicle control group is run in parallel.
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Behavioral Assays:
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Beam Walk Test: This test assesses motor coordination and balance. Mice are trained to traverse a narrow, elevated beam, and the number of foot slips is recorded.[6]
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Accelerating Rotarod Test: This assay measures motor skill learning and coordination. Mice are placed on a rotating rod that gradually accelerates, and the latency to fall is measured.[11]
-
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Neuropathological Analysis: Following the treatment period, mice are sacrificed, and their brains are collected for histological analysis. The cerebellum is examined to quantify Purkinje cell loss or degeneration, often by counting the number of "dark cell degeneration" profiles.[6]
Visualizations: Pathways and Workflows
SK Channel Gating and Modulation by this compound
References
- 1. SK channel - Wikipedia [en.wikipedia.org]
- 2. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SK Channels Regulate Resting Properties and Signaling Reliability of a Developing Fast-Spiking Neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. SK channels and calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound |CAS:1062592-30-6 Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
NS13001: A Potent and Selective Modulator of Neuronal Excitability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
NS13001 is a novel small molecule that has emerged as a potent and selective positive allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes. By enhancing the calcium sensitivity of these channels, this compound effectively increases potassium efflux, leading to membrane hyperpolarization and a subsequent reduction in neuronal excitability. This mechanism of action has positioned this compound as a valuable research tool and a potential therapeutic agent for neurological disorders characterized by neuronal hyperexcitability, such as certain types of spinocerebellar ataxia. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action
This compound acts as a positive allosteric modulator of KCa2.2 and KCa2.3 channels.[1][2] Unlike direct channel openers, this compound does not activate the channels in the absence of intracellular calcium (Ca2+).[1] Instead, it binds to a site on the channel-calmodulin complex, increasing the apparent sensitivity of the channel to Ca2+.[3] This potentiation results in a greater channel open probability at lower intracellular Ca2+ concentrations, thereby enhancing the afterhyperpolarization (AHP) that follows action potentials and reducing the overall firing frequency of neurons.[4] This modulation of neuronal firing patterns is central to its therapeutic potential in conditions of hyperexcitability.[5][6][7]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound on human KCa (hSK) channels.
Table 1: Potency of this compound on Human KCa Channel Subtypes
| Channel Subtype | EC50 (μM) | Hill Coefficient (nH) | Efficacy (%) | Reference |
| hKCa2.3 (hSK3) | 0.14 | 1.0 | 91 | [1] |
| hKCa2.2 (hSK2) | 1.6 | 1.4 | 90 | [1][8] |
| hKCa2.1 (hSK1) | > 100 | - | Marginal | [1] |
Data obtained from electrophysiological recordings in HEK293 cells expressing the respective human channel subtypes at an intracellular Ca2+ concentration of 0.2 μM.[1]
Table 2: Effect of this compound (1 μM) on the Ca2+ Sensitivity of Human KCa Channels
| Channel Subtype | EC50 for Ca2+ (μM) - Control | EC50 for Ca2+ (μM) - With this compound | Reference |
| hKCa2.3 (hSK3) | 0.42 | 0.11 | [1] |
| hKCa2.2 (hSK2) | 0.42 | 0.18 | [1] |
| hKCa2.1 (hSK1) | 0.42 | 0.36 | [3] |
These data illustrate the leftward shift in the Ca2+-activation curve induced by this compound, indicating an increased sensitivity to Ca2+.[1][3]
Signaling Pathway and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and its effect on neuronal excitability.
Figure 1: Signaling pathway of this compound in modulating neuronal excitability.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Electrophysiological Recordings in HEK293 Cells
Objective: To determine the potency and selectivity of this compound on different KCa channel subtypes.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in standard media.[9] Cells are transiently transfected with plasmids encoding the alpha subunits of human KCa2.1 (hSK1), KCa2.2 (hSK2), or KCa2.3 (hSK3). A co-transfection with a marker protein (e.g., GFP) can be used to identify transfected cells.
-
Patch-Clamp Recordings: Whole-cell or inside-out patch-clamp recordings are performed 24-48 hours after transfection.[1][9]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH. The free Ca2+ concentration is buffered to desired levels (e.g., 0.2 μM) by adding appropriate amounts of CaCl2, calculated using software like MaxChelator.
-
-
Drug Application: this compound is dissolved in DMSO to create a stock solution and then diluted to the final concentrations in the internal solution. The compound is applied to the intracellular side of the membrane in inside-out patches or included in the pipette solution for whole-cell recordings.[1]
-
Data Acquisition and Analysis: Currents are recorded in response to voltage ramps or steps. The effect of this compound is quantified by measuring the increase in current amplitude at a specific membrane potential (e.g., -75 mV).[1] Concentration-response curves are generated by normalizing the current in the presence of this compound to the maximal current elicited by a saturating concentration of Ca2+ (e.g., 10 μM).[1] Data are fitted with the Hill equation to determine EC50 and Hill coefficient values.[1]
Figure 2: Experimental workflow for electrophysiological characterization of this compound.
Recordings from Purkinje Neurons in Cerebellar Slices
Objective: To investigate the effect of this compound on the spontaneous firing activity of neurons.
Methodology:
-
Slice Preparation: Animals (e.g., rats or mice) are anesthetized and decapitated. The cerebellum is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Sagittal slices (e.g., 250-300 μm thick) are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
Electrophysiological Recordings: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C). Purkinje neurons are visually identified using DIC microscopy. Whole-cell or cell-attached patch-clamp recordings are performed to monitor spontaneous action potential firing.[1][10][11]
-
Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Pipette Solution (for whole-cell, in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP; pH adjusted to 7.3 with KOH.
-
-
Drug Application: this compound is bath-applied by dissolving it in the aCSF at the desired concentration.[1]
-
Data Analysis: The firing frequency, interspike interval (ISI), and regularity of firing (e.g., coefficient of variation of ISI) are analyzed before and after the application of this compound.[10]
Off-Target Effects and Selectivity
This compound demonstrates a favorable selectivity profile. At concentrations up to 10 μM, it shows no significant effect on hERG channels or voltage-gated sodium channels, which are common off-targets for other KCa channel modulators like NS309 and CyPPA.[1] This high degree of selectivity makes this compound a more precise tool for studying the roles of KCa2.2 and KCa2.3 channels.
Therapeutic Potential
The ability of this compound to dampen neuronal hyperexcitability has been demonstrated in preclinical models of spinocerebellar ataxia type 2 (SCA2).[1][7] In these models, oral administration of this compound was shown to restore regular pacemaker activity in Purkinje cells and alleviate motor deficits.[1][7] These findings suggest that selective positive modulation of KCa2.2/2.3 channels is a promising therapeutic strategy for ataxias and potentially other neurological disorders characterized by irregular neuronal firing.[5][6]
Conclusion
This compound is a highly selective and potent positive allosteric modulator of KCa2.2 and KCa2.3 channels. Its well-characterized mechanism of action, which involves increasing the calcium sensitivity of these channels to reduce neuronal excitability, combined with a clean off-target profile, makes it an invaluable tool for neuroscience research. Furthermore, its efficacy in preclinical models of neurological disease highlights its potential for future drug development efforts aimed at treating disorders of neuronal hyperexcitability.
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of L-Type Calcium Channels in Neuronal Excitability and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KCa-Related Neurological Disorders: Phenotypic Spectrum and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potassium Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. ESC working group on cardiac cellular electrophysiology position paper: relevance, opportunities, and limitations of experimental models for cardiac electrophysiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Downregulation of Purkinje Cell Activity by Modulators of Small Conductance Calcium-Activated Potassium Channels In Rat Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of NS13001 in Ataxia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the therapeutic potential of NS13001, a novel small molecule, in the context of cerebellar ataxia. Spinocerebellar ataxias (SCAs) are a group of neurodegenerative disorders characterized by progressive ataxia, motor incoordination, and Purkinje cell (PC) dysfunction and loss in the cerebellum.[1][2] A key pathological feature in several SCAs is the irregular firing of PCs, which disrupts the normal output from the cerebellar cortex.[1][3][4] this compound has emerged as a promising therapeutic candidate by targeting specific ion channels to restore normal PC function.
Core Mechanism of Action
This compound is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels, specifically showing selectivity for SK2 and SK3 subtypes (hSK3 > hSK2 >>> hSK1).[1][5] SK channels are crucial for regulating the afterhyperpolarization of action potentials and thereby play a significant role in maintaining the regular pacemaking activity of Purkinje cells.[1][3] In pathological conditions such as Spinocerebellar Ataxia Type 2 (SCA2), the firing pattern of PCs becomes irregular.[1][3] this compound acts by increasing the apparent Ca2+ sensitivity of SK2 and SK3 channels, leading to their activation at lower intracellular calcium concentrations. This enhanced SK channel activity helps to regularize the firing frequency of PCs, offering a potential mechanism to alleviate ataxia symptoms.[1]
Signaling Pathway of this compound Action
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-ataxic loss of intrinsic plasticity and motor learning in a mouse model of SCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Targeting potassium channels to treat cerebellar ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to NS13001: A Selective Positive Allosteric Modulator of SK2/SK3 Channels
Executive Summary: NS13001 is a potent and selective positive allosteric modulator of small-conductance calcium-activated potassium (KCa) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1][2] It functions by increasing the apparent calcium sensitivity of these channels, thereby potentiating their activity at sub-maximal calcium concentrations.[3][4] With high selectivity over KCa2.1 (SK1) and KCa3.1 (IK) channels, this compound serves as a crucial pharmacological tool for dissecting the physiological roles of SK2 and SK3 channels.[3][5] Furthermore, its ability to restore regular pacemaker activity in neurons has demonstrated therapeutic potential in preclinical models of neurodegenerative disorders like spinocerebellar ataxia type 2 (SCA2).[3][6] This document provides a comprehensive overview of this compound's mechanism of action, quantitative effects, and the experimental protocols used for its characterization.
Introduction to Small-Conductance Calcium-Activated Potassium (SK) Channels
Calcium-activated potassium (KCa) channels are critical integrators of intracellular calcium signaling and membrane potential.[7] The KCa2 subfamily, commonly known as SK channels, are voltage-independent channels gated solely by intracellular calcium.[7] This activation is mediated by the protein calmodulin (CaM), which is constitutively bound to the channel's C-terminus.[8] When intracellular Ca2+ levels rise, calcium binds to calmodulin, inducing a conformational change that opens the channel pore.
The SK channel family comprises three subtypes—SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3)—which are widely expressed in the central nervous system.[9] They are primary drivers of the medium afterhyperpolarization (mAHP) that follows action potentials, a key process in regulating neuronal firing frequency and patterns.[9] Dysregulation of SK channel function has been implicated in various neurological and psychiatric disorders, making them attractive therapeutic targets.[10]
This compound: Mechanism of Action
This compound is a positive allosteric modulator that enhances the activity of SK2 and SK3 channels.[1][3][4] Its mechanism does not involve direct channel opening but rather sensitizes the channel to its endogenous ligand, Ca2+.
Key characteristics of its action include:
-
Calcium-Dependence: The modulatory effect of this compound is strictly dependent on the presence of intracellular Ca2+. At negligible Ca2+ concentrations (≤ 0.01 μM), this compound does not induce channel activity.[3] Its effect is most pronounced at intermediate Ca2+ levels (e.g., 0.2 µM) where the channel is not maximally activated.[3]
-
Allosteric Modulation: this compound increases the apparent sensitivity of the channel to Ca2+, resulting in a pronounced leftward shift of the Ca2+ concentration-response curve.[3][4][5] This means that in the presence of this compound, a lower concentration of intracellular Ca2+ is required to achieve the same level of channel activation.
-
No Effect on Channel Conductance: As a gating modulator, this compound alters the opening probability of the channel in response to Ca2+ but does not change the single-channel conductance or the ionic pore properties.[3] The characteristic inward rectification of the SK channel current is maintained in the presence of the compound.[3][4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound |CAS:1062592-30-6 Probechem Biochemicals [probechem.com]
- 3. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological characterization of small-conductance Ca2+-activated K+ channels stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
NS13001's impact on Purkinje cell physiology
An In-depth Technical Guide on the Impact of NS13001 on Purkinje Cell Physiology
Introduction
Purkinje cells, located in the cerebellar cortex, are among the most complex and largest neurons in the human brain.[1][2] They are the sole output of the cerebellar cortex, playing a critical role in motor coordination, learning, and cognition.[1][3] A hallmark of Purkinje cell physiology is their autonomous, high-frequency, and regular pacemaking activity.[3][4] Disruption of this tonic firing pattern is a key feature in several neurological disorders, most notably spinocerebellar ataxias (SCAs), leading to severe motor impairments.[3][5]
Small-conductance calcium-activated potassium (SK) channels are crucial regulators of neuronal excitability and firing patterns.[6][7] In Purkinje cells, SK2 channels, in particular, play a pivotal role in shaping the afterhyperpolarization (AHP) that follows an action potential, thereby ensuring the regularity of their spontaneous firing.[5][6] In pathological conditions such as SCA2, the function of these channels is impaired, leading to irregular and bursting firing patterns.[5]
This compound is a novel, potent, and selective positive modulator of SK2 and SK3 channels.[5] Its ability to restore normal physiological function to dysfunctional Purkinje cells has made it a significant tool for research and a promising candidate for therapeutic intervention in cerebellar ataxias.[5][8] This guide provides a detailed examination of the mechanism of action of this compound, its quantifiable effects on Purkinje cell physiology, and the experimental protocols used to elucidate these effects.
Mechanism of Action of this compound
This compound exerts its effects as a positive allosteric modulator of SK channels, with a distinct selectivity profile. It potentiates SK3 and SK2 channels with much greater efficacy than SK1 channels.[5] The primary mechanism of action is to increase the apparent sensitivity of SK2 and SK3 channels to intracellular calcium (Ca²⁺).[5]
SK channels are activated by the binding of intracellular Ca²⁺ to calmodulin, which is constitutively associated with the channel's C-terminus. This activation leads to an efflux of potassium (K⁺) ions, causing hyperpolarization of the cell membrane. This compound binds to a different site on the channel, allosterically modifying its conformation. This change makes the channel more sensitive to Ca²⁺, meaning it can be activated at lower intracellular Ca²⁺ concentrations than would normally be required.[5]
In the context of Purkinje cells, which experience transient increases in intracellular Ca²⁺ with each action potential, the presence of this compound enhances the subsequent AHP. This strengthened and more reliable AHP helps to regularize the interval between spikes, converting an irregular, bursting firing pattern back to a more physiological, tonic pattern.[3][5]
References
- 1. Purkinje cell - Wikipedia [en.wikipedia.org]
- 2. Histology, Purkinje Cells - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Translating cerebellar Purkinje neuron physiology to progress in dominantly inherited ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic Currents Underlying Spontaneous Action Potentials in Isolated Cerebellar Purkinje Neurons | Journal of Neuroscience [jneurosci.org]
- 5. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SK2 channel expression and function in cerebellar Purkinje cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
understanding the allosteric modulation of SK channels by NS13001
An In-Depth Technical Guide to the Allosteric Modulation of Small-Conductance Calcium-Activated Potassium (SK) Channels by NS13001
Introduction to SK Channels
Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that are activated by increases in intracellular calcium concentration.[1][2] Structurally, SK channels are tetramers, with each subunit comprising six transmembrane domains (S1-S6) and a pore-forming P-loop between S5 and S6.[2][3][4] The gating of SK channels is not dependent on voltage but is controlled by intracellular calcium, which binds to the protein calmodulin (CaM) that is constitutively associated with the channel.[1][2] This activation leads to the efflux of potassium ions, which hyperpolarizes the cell membrane and reduces neuronal excitability.[2][4] SK channels are widely expressed in the central nervous system and are involved in various physiological processes, including the regulation of neuronal firing patterns, synaptic transmission, and plasticity.[1][2][3]
This compound: A Potent and Selective SK Channel Modulator
This compound is a novel and potent positive allosteric modulator of SK channels, with marked selectivity for the SK3 and SK2 subtypes over the SK1 subtype.[5][6] It was developed from the chemical scaffold of CyPPA, another SK channel modulator, to combine the potency of non-selective modulators like NS309 with the subtype selectivity of CyPPA.[5]
Mechanism of Allosteric Modulation by this compound
This compound acts as a positive allosteric modulator by increasing the apparent sensitivity of SK2 and SK3 channels to activation by intracellular calcium.[5][6] This means that in the presence of this compound, a lower concentration of intracellular calcium is required to open the channel. This effect is achieved through a pronounced left-ward shift in the Ca2+-activation curve of the channel.[5][6] The binding site for this compound is proposed to be at the interface between calmodulin and the SK channel subunits.[6] It is important to note that this compound's modulatory effect is dependent on the presence of intracellular calcium; at very low calcium concentrations (≤ 0.01 μM), this compound does not increase the activity of hSK3 channels.[5]
Quantitative Data on this compound Modulation of SK Channels
The following tables summarize the quantitative data regarding the potency and effect of this compound on human SK (hSK) channel subtypes.
Table 1: Potency of this compound on hSK Channel Subtypes at 0.2 μM Ca2+
| Channel Subtype | EC50 (μM) | Hill Coefficient (nH) |
| hSK1 | > 100 | - |
| hSK2 | 1.8 | 1.4 |
| hSK3 | 0.14 | 1.0 |
| Data sourced from[5][6] |
Table 2: Effect of 1 μM this compound on the Ca2+ Sensitivity of hSK Channels
| Channel Subtype | Condition | EC50 for Ca2+ (μM) | Hill Coefficient (nH) |
| hSK1, hSK2, hSK3 | Control | 0.42 | 5.2 |
| hSK1 | + 1 μM this compound | 0.36 | 3.5 |
| hSK2 | + 1 μM this compound | 0.18 | 4.0 |
| hSK3 | + 1 μM this compound | 0.11 | 3.0 |
| Data sourced from[5][6] |
Experimental Protocols
The primary experimental technique used to characterize the allosteric modulation of SK channels by this compound is inside-out patch-clamp electrophysiology .
Detailed Methodology for Inside-Out Patch-Clamp Electrophysiology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions. The cells are then transiently or stably transfected with the cDNA encoding the desired human SK channel subtype (hSK1, hSK2, or hSK3).
-
Electrophysiological Recording Setup:
-
An inverted microscope is used to visualize the cells.
-
A micromanipulator controls the movement of a glass micropipette.
-
The micropipette is filled with a pipette solution containing a high concentration of potassium and is connected to a patch-clamp amplifier.
-
-
Patch Formation and Excision:
-
The micropipette is brought into contact with the surface of a transfected HEK293 cell.
-
Gentle suction is applied to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane.
-
The pipette is then pulled away from the cell, excising a small patch of the membrane. This results in an "inside-out" configuration, where the intracellular surface of the membrane patch is exposed to the bath solution.
-
-
Solution Exchange: The excised patch is moved into a stream of different bath solutions containing varying concentrations of free Ca2+ and this compound. This allows for the precise control of the intracellular environment of the SK channels in the patch.
-
Data Acquisition:
-
The membrane potential across the patch is clamped at a specific voltage (e.g., -75 mV).
-
The current flowing through the SK channels is recorded in response to different concentrations of Ca2+ and this compound.
-
Current-voltage (I-V) relationships are determined by applying voltage ramps.
-
-
Data Analysis: The recorded currents are analyzed to determine the concentration-response relationships for this compound and the effect of this compound on the Ca2+-activation of the channels. The data is typically fitted to the Hill equation to determine EC50 and Hill coefficient values.
Visualizations
Caption: Signaling pathway of SK channel activation and its allosteric modulation by this compound.
Caption: Experimental workflow for inside-out patch-clamp electrophysiology.
References
- 1. Small-conductance Ca2+-activated K+ channels: form and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SK channel - Wikipedia [en.wikipedia.org]
- 3. imrpress.com [imrpress.com]
- 4. SK channel - Wikiwand [wikiwand.com]
- 5. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Preclinical Cerebellar Pharmacology of NS13001
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
NS13001 is a novel small molecule that acts as a potent and selective positive modulator of the small-conductance calcium-activated potassium (KCa) channels, specifically the SK2 (KCa2.2) and SK3 (KCa2.3) subtypes. Preliminary in vitro and in vivo studies have demonstrated its potential as a therapeutic agent for cerebellar ataxias, particularly Spinocerebellar Ataxia Type 2 (SCA2). In preclinical models of SCA2, which is characterized by irregular Purkinje cell firing and progressive motor dysfunction, this compound has been shown to restore normal Purkinje cell pacemaking activity, improve motor coordination, and reduce neuronal degeneration. This document provides an in-depth technical overview of the foundational studies investigating the effects of this compound on cerebellar function, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols employed.
Core Mechanism of Action in the Cerebellum
The primary output neurons of the cerebellar cortex, the Purkinje cells (PCs), are essential for motor coordination. Their regular, tonic "pacemaking" firing is crucial for proper motor control.[1] This rhythmic activity is partly governed by the afterhyperpolarization (AHP) period following an action potential, which is significantly influenced by the activity of SK channels.[2]
In neurodegenerative disorders like SCA2, PCs exhibit irregular, bursting firing patterns, which disrupts the normal cerebellar output and leads to ataxia.[1] this compound exerts its therapeutic effect by directly targeting the SK2 and SK3 channels on these neurons. As a positive allosteric modulator, it increases the apparent sensitivity of these channels to intracellular calcium (Ca²⁺).[3] This enhanced activation leads to a more robust potassium (K⁺) efflux, stabilizing the AHP, restoring the regular tonic firing of Purkinje cells, and thereby ameliorating the ataxic phenotype.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from electrophysiological and in vivo studies of this compound.
Table 1: Electrophysiological Potency and Selectivity of this compound
This table presents the half-maximal effective concentrations (EC₅₀) of this compound for activating human SK (hSK) channel subtypes at a constant intracellular Ca²⁺ concentration of 0.2 µM. Data indicates high selectivity for hSK3 and hSK2 over hSK1.[1][3]
| Channel Subtype | EC₅₀ (µM) | Hill Coefficient (nH) |
| hSK3 (KCa2.3) | 0.14 | 1.0 |
| hSK2 (KCa2.2) | 1.8 | 1.4 |
| hSK1 (KCa2.1) | > 100 | N/A |
Table 2: Effect of this compound on SK Channel Ca²⁺ Sensitivity
This table shows how this compound shifts the Ca²⁺ sensitivity of hSK2 and hSK3 channels. The EC₅₀ for Ca²⁺ is significantly reduced in the presence of 1 µM this compound, indicating that the channels can be activated at lower intracellular Ca²⁺ levels.[3]
| Channel Subtype | EC₅₀ for Ca²⁺ (Control) | EC₅₀ for Ca²⁺ (+ 1 µM this compound) |
| hSK3 (KCa2.3) | ~0.42 µM | 0.11 µM |
| hSK2 (KCa2.2) | ~0.42 µM | 0.18 µM |
Table 3: In Vivo Efficacy in a SCA2 Mouse Model
This table summarizes the neuropathological outcomes following chronic oral administration of this compound to 58Q SCA2 transgenic mice. The data shows a significant improvement in the health of Purkinje cells, as measured by a reduction in Dark Cell Degeneration (DCD).[1]
| Treatment Group | Normal PCs (%) | Moderately Degenerated PCs (%) | Severely Degenerated PCs (%) |
| Vehicle (58Q Mice) | 28 | 45 | 27 |
| This compound (58Q Mice) | 55 * | 35 | 10 |
*p < 0.001 compared to vehicle-treated 58Q mice.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
Electrophysiological Characterization
-
Cell Line and Channel Expression: Human Embryonic Kidney (HEK293) cells were stably transfected to express human SK1, SK2, or SK3 channel subtypes.
-
Patch-Clamp Configuration: Inside-out (i-o) patch-clamp recordings were performed to allow for the direct application of this compound and buffered Ca²⁺ solutions to the intracellular face of the cell membrane.
-
Solutions and Drug Application: Symmetrical potassium solutions were used for the bath and pipette. The intracellular solution contained buffered Ca²⁺ concentrations (e.g., 0.2 µM or 10 µM) to measure channel activity. This compound was applied in increasing concentrations (from 0.001 µM to 10 µM) to determine concentration-response relationships.[1][3]
-
Data Acquisition: Current-voltage (I-V) relationships were established using voltage ramps. The current at each concentration of this compound was normalized to the maximal current elicited by a high Ca²⁺ concentration (10 µM) in the same patch.[1]
-
Analysis: Data were fitted to the Hill equation to calculate EC₅₀ and Hill coefficient (nH) values.
Cerebellar Slice Electrophysiology
-
Animal Model: Cerebellar slices were prepared from 24-week-old SCA2-58Q transgenic mice, a model that recapitulates the irregular Purkinje cell firing seen in the human disease.[1]
-
Slice Preparation: Mice were anesthetized, and the cerebellum was rapidly dissected and placed in ice-cold artificial cerebrospinal fluid (aCSF). Sagittal slices (250 µm thick) were prepared using a vibratome.
-
Recording: Extracellular single-unit recordings were made from Purkinje cells to monitor their spontaneous action potential firing patterns.
-
Pharmacology: SK channel modulators, including this compound, were bath-applied to the slices to observe their effects on the firing regularity of PCs from both wild-type and SCA2 mice. The primary outcome was the conversion of a "bursting" or "irregular" firing pattern to a regular, "tonic" pacemaking pattern.[1]
In Vivo Efficacy Studies
-
Animal Model and Treatment: SCA2-58Q transgenic mice received chronic oral administration of this compound for 3 weeks. An age-matched cohort received a vehicle solution as a control.[1]
-
Behavioral Assessment: Motor coordination and balance were assessed. Although not explicitly detailed in all abstracts, the mention of "foot slips" suggests a beam walking test was likely used, where mice traverse a narrow beam and the number of errors (foot slips) is counted as a measure of ataxia.[3]
-
Neuropathological Analysis: Following the treatment period, mice were perfused, and their cerebella were processed for Transmission Electron Microscopy (TEM). The health of Purkinje cells was quantified by categorizing them as normal, moderately degenerated, or severely degenerated based on the "Dark Cell Degeneration" (DCD) criteria. Percentages for each category were calculated to compare the neuroprotective effects of this compound against the vehicle control.[1]
Therapeutic Rationale and Conclusion
The preliminary data strongly support the therapeutic rationale for using a selective SK2/3 channel positive modulator like this compound for cerebellar ataxias. The underlying pathology in many ataxias, including SCA1, SCA2, and SCA3, involves the disruption of the precise firing patterns of Purkinje cells.[1][4][5] By targeting SK channels, which are fundamental regulators of this firing pattern, this compound addresses a core pathophysiological mechanism.
The preclinical evidence demonstrates that this compound can successfully restore physiological function at the cellular level (tonic firing), which translates to improved function at the organismal level (motor coordination) and provides a neuroprotective effect (reduced PC degeneration). These findings establish SK2/SK3 channels as a promising therapeutic target and position this compound as a lead candidate for further development in the treatment of SCA2 and potentially other related cerebellar disorders.
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Activators of Large-Conductance Calcium-Activated Potassium Channels for the Treatment of Cerebellar Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting potassium channels to treat cerebellar ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Changes in Cerebellar Physiology Accompany Motor Dysfunction in the Polyglutamine Disease Spinocerebellar Ataxia Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NS13001 Patch Clamp Electrophysiology
These application notes provide a detailed protocol for the characterization of NS13001, a positive allosteric modulator of small-conductance calcium-activated potassium (KCa2/SK) channels, using the patch clamp electrophysiology technique. This document is intended for researchers, scientists, and drug development professionals working on ion channel modulation.
Introduction
This compound is a novel and potent positive modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels.[1][2] It acts as an allosteric modulator, increasing the apparent sensitivity of these channels to intracellular calcium (Ca2+).[3][1] This leads to an increase in potassium (K+) current at submaximal Ca2+ concentrations. This compound exhibits selectivity for SK2 and SK3 subtypes over SK1 and intermediate-conductance (IK) channels.[3][1][4] Patch clamp electrophysiology is the gold-standard method to study the effects of compounds like this compound on ion channel function with high temporal and voltage resolution.[5][6]
Data Presentation
Table 1: Electrophysiological Effects of this compound on Human KCa2 (SK) Channels
| Channel Subtype | This compound EC50 (µM) | Effect on Ca2+ Sensitivity (at 1 µM this compound) | Reference |
| hKCa2.1 (hSK1) | Inactive | No significant shift in Ca2+ activation curve | [3] |
| hKCa2.2 (hSK2) | 1.8 | Leftward shift in Ca2+ activation curve (EC50 = 0.18 µM) | [3][2] |
| hKCa2.3 (hSK3) | 0.14 | Pronounced leftward shift in Ca2+ activation curve (EC50 = 0.11 µM) | [3][2] |
Experimental Protocols
This section details the protocol for characterizing the effects of this compound on KCa2 channels expressed in a heterologous expression system (e.g., HEK293 cells) using the inside-out patch clamp configuration.
Cell Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human KCa2.1 (hSK1), KCa2.2 (hSK2), or KCa2.3 (hSK3) channels.
-
Cell Culture: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a 5% CO2 incubator.
-
Plating: Plate cells onto glass coverslips 1-2 days prior to the experiment to achieve 50-80% confluency.
Solutions and Reagents
-
Internal (Pipette) Solution (in mM):
-
140 KCl
-
2 MgCl2
-
10 HEPES
-
5 EGTA
-
pH adjusted to 7.2 with KOH
-
Osmolarity adjusted to ~300 mOsm with sucrose
-
-
External (Bath) Solution (in mM):
-
140 KCl
-
2 MgCl2
-
10 HEPES
-
pH adjusted to 7.2 with KOH
-
Osmolarity adjusted to ~300 mOsm with sucrose
-
-
Ca2+ Solutions: Prepare a series of external solutions with varying free Ca2+ concentrations (e.g., ranging from 0.01 µM to 10 µM) by adding calculated amounts of CaCl2 to the EGTA-containing external solution. The free Ca2+ concentration can be calculated using software such as MaxChelator.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like Dimethyl sulfoxide (DMSO).[2]
-
Working Solutions: Prepare fresh working solutions of this compound by diluting the stock solution in the external solution to the desired final concentrations (e.g., 0.001 µM to 10 µM).[3][1]
Patch Clamp Recording
-
Configuration: Inside-out patch clamp is the preferred configuration to allow for the application of different Ca2+ concentrations and this compound to the intracellular face of the membrane patch.[3][1]
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Excision: After establishing a stable giga-seal in the cell-attached mode, pull the pipette away from the cell to excise the membrane patch, resulting in the inside-out configuration.
-
Voltage Protocol: Clamp the membrane potential at a holding potential of -80 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
Data Acquisition: Record currents using a patch clamp amplifier and digitizer. Filter the currents at 1-2 kHz and sample at 5-10 kHz.
Experimental Procedure to Characterize this compound
-
Baseline Recording: Perfuse the excised patch with a low Ca2+ concentration solution (e.g., 0.2 µM) and record baseline KCa2 channel activity.
-
This compound Application: Apply increasing concentrations of this compound (e.g., 0.001, 0.01, 0.1, 1, 10 µM) in the presence of a fixed submaximal Ca2+ concentration (e.g., 0.2 µM).[3][1] Record the current at each concentration to determine the concentration-response relationship and calculate the EC50 value.
-
Maximal Activation: To determine the maximal current, apply a saturating concentration of Ca2+ (e.g., 10 µM) to the patch.[3][1]
-
Ca2+ Sensitivity Shift: To assess the effect of this compound on Ca2+ sensitivity, construct Ca2+-activation curves in the absence and presence of a fixed concentration of this compound (e.g., 1 µM).[3]
-
Apply a range of Ca2+ concentrations to the patch and record the corresponding currents.
-
Plot the normalized current as a function of the Ca2+ concentration and fit the data to the Hill equation to determine the EC50 for Ca2+.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound characterization.
Caption: this compound modulation of SK channel activation.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Patch Clamp Protocol [labome.com]
Application Note and Protocol: Preparation of NS13001 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
NS13001 is a potent and selective positive allosteric modulator of small-conductance calcium-activated potassium (KCa) channels, specifically KCa2.2 (SK2) and KCa2.3 (SK3). Due to its poor solubility in aqueous solutions, a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is essential for in vitro and in vivo studies. This document provides a detailed protocol for the preparation, handling, and storage of an this compound stock solution in DMSO.
Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₆ClN₇ | [1][2][3] |
| Molecular Weight | 353.81 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Solubility in DMSO | 20 mg/mL | [1] |
| Common Stock Concentration | 10 mM | [3][4][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration that is well within the solubility limits of the compound.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Safety Precautions
-
This compound is a bioactive small molecule. Handle with care and avoid direct contact with skin and eyes.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Always wear gloves when handling DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.
3.3. Calculations
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 353.81 g/mol / 1000 = 3.5381 mg
3.4. Step-by-Step Procedure
-
Weighing this compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance. For 1 mL of a 10 mM solution, weigh 3.54 mg of this compound. Place the powder into a sterile microcentrifuge tube or an amber glass vial.
-
Adding DMSO: Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 3.54 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Close the tube or vial securely and vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gentle warming (e.g., in a 37°C water bath) can be applied to aid dissolution. Visually inspect the solution to ensure that all the solid has dissolved completely.
-
Storage: Once the this compound is fully dissolved, the stock solution is ready for use.
3.5. Storage and Stability
-
Store the this compound stock solution at -20°C or -80°C for long-term storage.
-
The solution should be stored in tightly sealed amber vials to protect it from light and moisture.
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Workflow and Signaling Pathway Diagrams
4.1. Experimental Workflow for this compound Stock Solution Preparation
The following diagram illustrates the sequential steps involved in preparing the this compound stock solution.
References
Application Notes and Protocols for In Vivo Administration of NS13001 in a Mouse Model of Spinocerebellar Ataxia Type 2
These application notes provide a detailed overview and experimental protocols for the in vivo administration of NS13001, a selective positive modulator of small-conductance calcium-activated potassium (SK) channels, in a mouse model of Spinocerebellar Ataxia Type 2 (SCA2). This document is intended for researchers, scientists, and drug development professionals investigating potential therapeutic interventions for SCA2.
Scientific Background
Spinocerebellar Ataxia Type 2 (SCA2) is a neurodegenerative disorder characterized by a progressive loss of Purkinje cells (PCs) in the cerebellum, leading to motor incoordination and ataxia[1][2]. The disease is caused by a polyglutamine expansion in the ataxin-2 protein[1][3]. A key pathological feature in SCA2 is the irregular firing of cerebellar Purkinje cells, which disrupts motor control[1][4][5].
Small-conductance calcium-activated potassium (SK) channels, particularly the SK2 subtype, are crucial for regulating the firing pattern of Purkinje cells[1][3][4]. In SCA2, the function of these channels is impaired, contributing to the observed irregular and bursting firing patterns[1][4]. This compound is a novel and selective positive modulator of SK2 and SK3 channels (SK3 > SK2 >>> SK1)[1]. By enhancing the activity of these channels, this compound can help restore the regular, tonic firing of Purkinje cells, thereby offering a potential therapeutic strategy for SCA2[1][3][4].
Mechanism of Action of this compound in SCA2
This compound acts as a positive allosteric modulator of SK2 and SK3 channels. It increases the apparent calcium sensitivity of these channels, meaning they are more likely to open at lower intracellular calcium concentrations[3]. In the context of SCA2 Purkinje cells, which exhibit aberrant calcium signaling and firing patterns, this compound's potentiation of SK channel activity helps to repolarize the cell membrane after an action potential, thereby preventing the pathological bursting and promoting a more regular, pacemaker-like firing pattern[1][4]. This restoration of normal electrophysiological activity is hypothesized to alleviate motor deficits and potentially slow the progression of neurodegeneration.
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Spinocerebellar Ataxia Type 2: Clinicogenetic Aspects, Mechanistic Insights, and Management Approaches [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. In vivo analysis of cerebellar Purkinje cell activity in SCA2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Determining the Effective Concentration of NS13001 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS13001 is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 and SK3 subtypes with a higher potency for SK3.[1][2] It functions by increasing the apparent calcium (Ca2+) sensitivity of these channels, thereby enhancing their activity at lower intracellular Ca2+ concentrations.[1][3] This modulation of SK channels makes this compound a valuable tool for studying neuronal excitability, synaptic transmission, and as a potential therapeutic agent for neurological disorders such as spinocerebellar ataxia.[1][4]
These application notes provide detailed protocols for determining the effective concentration of this compound in in vitro assays, primarily focusing on electrophysiological and calcium imaging techniques.
Data Presentation
The following table summarizes the quantitative data for the in vitro efficacy of this compound on human SK (hSK) channel subtypes.
| Channel Subtype | EC50 (µM) | Hill Coefficient (nH) | Efficacy (%) | Reference |
| hSK3 | 0.14 | 1.0 | 91 | [1] |
| hSK2 | 1.6 | 1.4 | 90 | [1] |
| hSK1 | > 100 | - | Marginal | [1] |
EC50 (Half-maximal effective concentration): The concentration of this compound that elicits 50% of the maximal response.
Signaling Pathway
This compound acts as a positive allosteric modulator of SK2 and SK3 channels. The activation of these channels is intrinsically dependent on intracellular calcium, which binds to the protein calmodulin (CaM) that is constitutively associated with the channel.[5][6] this compound enhances the sensitivity of the SK-CaM complex to Ca2+, leading to channel opening at lower calcium concentrations than would normally be required.[1]
Experimental Workflow
The following diagram outlines a general workflow for determining the effective concentration of this compound in in vitro assays.
Experimental Protocols
Patch-Clamp Electrophysiology for EC50 Determination
This protocol is adapted for determining the concentration-response relationship of this compound on SK channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably or transiently expressing the human SK channel subtype of interest (hSK2 or hSK3).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Cell culture reagents.
-
External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 0.2 µM); pH adjusted to 7.2 with KOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
Procedure:
-
Cell Preparation: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish Whole-Cell Configuration:
-
Approach a single cell with the patch pipette and apply slight positive pressure.
-
Once in contact with the cell, release the pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to minimize the activation of voltage-gated channels.
-
Apply a voltage ramp or step protocol to elicit SK channel currents. A typical ramp could be from -100 mV to +100 mV over 200 ms.
-
-
Baseline Recording: Record stable baseline currents for several minutes in the external solution.
-
Compound Application:
-
Prepare a series of dilutions of this compound in the external solution, ranging from sub-nanomolar to micromolar concentrations (e.g., 0.001 µM to 10 µM).
-
Apply each concentration of this compound sequentially to the cell, allowing the current to reach a steady state at each concentration.
-
Include a vehicle control application.
-
-
Data Acquisition: Record the current responses at each concentration.
-
Data Analysis:
-
Measure the peak outward current at a specific voltage (e.g., +40 mV) for each this compound concentration.
-
Normalize the current at each concentration to the maximal current elicited by a saturating concentration of Ca²⁺ (e.g., 10 µM) in the same cell.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the data to the Hill equation to determine the EC50 and Hill coefficient.
-
Calcium Imaging Assay
This protocol provides an indirect measure of SK channel activation by observing changes in intracellular calcium, as SK channel activation can influence calcium influx through voltage-gated calcium channels.
Materials:
-
Cells expressing the SK channel of interest and a relevant voltage-gated calcium channel.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Fluorescence microscope or plate reader equipped for live-cell imaging.
-
Cell culture reagents and plates (e.g., 96-well black-walled, clear-bottom plates).
-
Imaging Buffer (e.g., HBSS): Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺.
-
This compound stock solution.
-
A depolarizing agent (e.g., high potassium solution) to activate voltage-gated calcium channels.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in imaging buffer (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells gently with imaging buffer to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in imaging buffer.
-
Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes).
-
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity of each well using the fluorescence microscope or plate reader.
-
Cell Stimulation:
-
Add a depolarizing stimulus (e.g., high potassium buffer) to all wells simultaneously to induce calcium influx.
-
-
Fluorescence Measurement: Immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) or the peak fluorescence intensity for each well.
-
Normalize the response in the presence of this compound to the response with vehicle control.
-
Plot the normalized response as a function of this compound concentration and fit the data to determine the effective concentration range.
-
Conclusion
The protocols outlined above provide a framework for accurately determining the effective concentration of this compound for in vitro assays. Electrophysiology offers a direct and precise measurement of SK channel activity, making it the gold standard for EC50 determination. Calcium imaging provides a higher-throughput alternative for initial screening and for studying the downstream effects of SK channel modulation. The choice of assay will depend on the specific research question and available resources. By following these detailed methodologies, researchers can confidently establish the optimal concentration range of this compound for their experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Patch Clamp Protocol [labome.com]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Small conductance Ca2+-activated K+ channels and calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation mechanism of a human SK-calmodulin channel complex elucidated by cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Assessing NS13001's Effect on Afterhyperpolarization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afterhyperpolarization (AHP) is a critical phase of the action potential, characterized by a transient hyperpolarization of the neuronal membrane below its resting potential.[1] This phenomenon plays a crucial role in regulating neuronal excitability, firing patterns, and synaptic integration. The AHP is primarily mediated by the activation of various potassium (K+) channels. The medium afterhyperpolarization (mAHP), lasting for tens to hundreds of milliseconds, is significantly influenced by the activity of small-conductance calcium-activated potassium (SK) channels.[1][2]
NS13001 is a potent and selective positive allosteric modulator of SK2 (KCa2.2) and SK3 (KCa2.3) channels. It enhances the apparent calcium (Ca2+) sensitivity of these channels, thereby increasing their activity at lower intracellular Ca2+ concentrations. This modulation is expected to augment the mAHP, leading to a decrease in neuronal firing frequency. Understanding the precise effects of this compound on afterhyperpolarization is crucial for elucidating its mechanism of action and therapeutic potential in neurological disorders characterized by neuronal hyperexcitability.
This application note provides a detailed protocol for assessing the effect of this compound on afterhyperpolarization in neuronal cells using whole-cell patch-clamp electrophysiology.
Key Experimental Protocols
Cell Culture and Preparation
Recommended Cell Model: Primary hippocampal neurons or dopaminergic neurons are suitable models due to their expression of SK2 and SK3 channels.[3][4][5][6] Alternatively, cell lines heterologously expressing human SK2 or SK3 channels can be used for more targeted studies.
Protocol for Primary Hippocampal Neuron Culture (from E18 rat embryos):
-
Dissect hippocampi from embryonic day 18 (E18) rat pups in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Digest the tissue with 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Gently triturate the tissue with fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine coated coverslips at a density of 50,000 cells/cm².
-
Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Use neurons for electrophysiological recordings between 10 and 14 days in vitro.
Electrophysiological Recordings: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique in current-clamp mode is the gold standard for recording action potentials and afterhyperpolarizations.[7]
Solutions:
| Solution | Component | Concentration (mM) |
| Artificial Cerebrospinal Fluid (aCSF) - Extracellular | NaCl | 126 |
| KCl | 3 | |
| MgSO4 | 2 | |
| CaCl2 | 2 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26.4 | |
| D-Glucose | 10 | |
| Intracellular Solution (Potassium-Gluconate based) | K-Gluconate | 115 |
| KCl | 10 | |
| HEPES | 10 | |
| MgCl2 | 2 | |
| Mg-ATP | 2 | |
| Na-GTP | 0.2 | |
| EGTA | 0.5 |
Note: The aCSF should be continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4. The intracellular solution should have a pH of 7.2-7.3 (adjusted with KOH) and an osmolarity of 280-290 mOsm.[8][9]
Recording Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on an upright microscope and perfuse with aCSF at a rate of 1.5-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Approach a healthy-looking neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Switch to current-clamp mode and allow the cell to stabilize for 5-10 minutes.
-
Record the resting membrane potential.
Eliciting and Recording Afterhyperpolarization
Protocol for a Single Action Potential-Induced AHP:
-
Inject a short (2-5 ms) depolarizing current pulse of sufficient amplitude to elicit a single action potential.
-
Record the subsequent membrane potential change for at least 500 ms to capture the full AHP waveform.
-
Repeat this protocol multiple times (e.g., 10-20 sweeps) with an interval of at least 10 seconds between sweeps to allow for full recovery.
-
Average the traces to improve the signal-to-noise ratio.
Protocol for a Spike Train-Induced AHP:
-
Inject a train of short depolarizing current pulses (e.g., 5 pulses at 50 Hz) or a longer depolarizing current step (e.g., 100-300 pA for 100-200 ms) to elicit a train of action potentials.[10][11]
-
Record the membrane potential for at least 1-2 seconds following the stimulus to capture the slow components of the AHP.
-
Repeat and average the traces as described for the single AP-induced AHP.
Application of this compound
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the aCSF should not exceed 0.1%.
-
After obtaining a stable baseline recording of AHPs in control aCSF, perfuse the recording chamber with aCSF containing the desired concentration of this compound.
-
Due to its mechanism as a positive allosteric modulator, a concentration range of 0.1 µM to 10 µM is recommended to generate a dose-response curve.
-
Allow the drug to perfuse for at least 5-10 minutes to ensure equilibration before recording the AHPs in the presence of the compound.
-
Perform a washout by perfusing with control aCSF to assess the reversibility of the effect.
Data Presentation and Analysis
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Single Action Potential-Induced Afterhyperpolarization
| Parameter | Control | This compound (0.1 µM) | This compound (1 µM) | This compound (10 µM) | Washout |
| AHP Amplitude (mV) | |||||
| AHP Duration (ms) | |||||
| AHP Area (mV*ms) | |||||
| Resting Membrane Potential (mV) | |||||
| Action Potential Threshold (mV) | |||||
| Action Potential Amplitude (mV) |
Table 2: Effect of this compound on Spike Train-Induced Afterhyperpolarization and Firing Properties
| Parameter | Control | This compound (1 µM) | Washout |
| AHP Amplitude (mV) | |||
| AHP Duration (s) | |||
| AHP Area (mV*s) | |||
| Spike Frequency Adaptation | |||
| Number of Spikes | |||
| Interspike Interval (ms) |
Analysis of AHP Waveform:
-
AHP Amplitude: The peak negative potential reached after the action potential relative to the resting membrane potential.
-
AHP Duration: The time taken for the membrane potential to recover to 50% of the peak AHP amplitude.
-
AHP Area: The integral of the AHP waveform below the resting membrane potential, providing a measure of the total hyperpolarizing charge.[11]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound enhancing the afterhyperpolarization.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on afterhyperpolarization.
References
- 1. Afterhyperpolarization - Wikipedia [en.wikipedia.org]
- 2. Physiology and Therapeutic Potential of SK, H, and M Medium AfterHyperPolarization Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SK2 and SK3 expression differentially affect firing frequency and precision in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SK2 and SK3 Expression Differentially Affect Firing Frequency and Precision in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regional Differences in Distribution and Functional Expression of Small-Conductance Ca2+-Activated K+ Channels in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. A Sodium-Pump-Mediated Afterhyperpolarization in Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Afterhyperpolarization (AHP) regulates the frequency and timing of action potentials in the mitral cells of the olfactory bulb: role of olfactory experience - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NS13001 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NS13001, a selective positive allosteric modulator of SK2 and SK3 channels, in the investigation of synaptic plasticity. The following sections detail the mechanism of action of this compound, its expected effects on synaptic potentiation and depression, and detailed protocols for its application in key experiments.
Introduction to this compound and its Role in Neuromodulation
This compound is a potent and selective positive allosteric modulator of small-conductance calcium-activated potassium (KCa) channels, specifically targeting the SK2 and SK3 subunits. These channels are critical regulators of neuronal excitability and synaptic transmission. By increasing the apparent Ca2+ sensitivity of SK2 and SK3 channels, this compound enhances their activity at lower intracellular calcium concentrations. This leads to a hyperpolarizing influence on the neuronal membrane, which can dampen neuronal firing rates and modulate synaptic plasticity. The selective action of this compound on SK2 and SK3 subunits makes it a valuable pharmacological tool to dissect the specific roles of these channels in synaptic function and dysfunction.
Quantitative Data: this compound Activity
The following table summarizes the key quantitative parameters of this compound's effect on human SK (hSK) channels, providing a reference for dose-response studies.
| Parameter | hSK1 | hSK2 | hSK3 | Reference |
| EC50 for Ca2+ sensitivity shift (1 µM this compound) | No significant effect | 0.18 µM | 0.11 µM | [1] |
| EC50 for channel activation at 0.2 µM Ca2+ | > 100 µM | 1.8 µM | 0.14 µM |
Application in Synaptic Plasticity Studies
Given that the blockade of SK channels with antagonists like apamin facilitates long-term potentiation (LTP), it is hypothesized that the activation of SK2/SK3 channels by this compound will have an inhibitory effect on the induction and maintenance of LTP. Conversely, this compound may facilitate the induction of long-term depression (LTD). This makes this compound a powerful tool to investigate the role of SK channels in bidirectional synaptic plasticity.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound modulates synaptic plasticity.
Caption: Signaling pathway of this compound in modulating synaptic plasticity.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on Long-Term Potentiation (LTP) and Long-Term Depression (LTD) in acute hippocampal slices.
Experimental Workflow for LTP/LTD Studies with this compound
This diagram outlines the general workflow for conducting electrophysiological experiments to assess the impact of this compound on synaptic plasticity.
Caption: General experimental workflow for synaptic plasticity studies with this compound.
Protocol 1: Investigating the Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal CA1 Region
Objective: To determine if activation of SK2/SK3 channels by this compound modulates the induction or expression of LTP at Schaffer collateral-CA1 synapses.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10-100 mM, then diluted in artificial cerebrospinal fluid (ACSF) to final concentrations).
-
Standard electrophysiology rig with capabilities for extracellular field potential recording or whole-cell patch-clamp.
-
Acute hippocampal slices (300-400 µm) from rodents.
-
Artificial Cerebrospinal Fluid (ACSF) composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2, bubbled with 95% O2 / 5% CO2.
Methodology:
-
Slice Preparation: Prepare acute hippocampal slices and allow them to recover in ACSF at room temperature for at least 1 hour.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single test pulses at a low frequency (e.g., 0.05 Hz).
-
This compound Application:
-
To test the effect on LTP induction: Perfuse the slice with ACSF containing the desired concentration of this compound (e.g., 1-10 µM) for 20-30 minutes prior to and during the LTP induction protocol.
-
To test the effect on LTP expression: Induce LTP first and then apply this compound 10-15 minutes after the induction protocol.
-
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the induction protocol to monitor the potentiation.
-
Data Analysis: Measure the slope of the fEPSP and normalize it to the average baseline slope. Compare the magnitude of LTP in the presence and absence (vehicle control) of this compound.
Protocol 2: Investigating the Effect of this compound on Long-Term Depression (LTD) in Hippocampal CA1 Region
Objective: To determine if activation of SK2/SK3 channels by this compound facilitates the induction of LTD at Schaffer collateral-CA1 synapses.
Materials:
-
Same as for the LTP protocol.
Methodology:
-
Slice Preparation and Electrode Placement: Follow steps 1 and 2 from the LTP protocol.
-
Baseline Recording: Establish a stable baseline of fEPSPs for at least 20-30 minutes.
-
This compound Application: Perfuse the slice with ACSF containing the desired concentration of this compound (e.g., 1-10 µM) for 20-30 minutes prior to and during the LTD induction protocol.
-
LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the induction protocol to monitor the depression.
-
Data Analysis: Measure the slope of the fEPSP and normalize it to the average baseline slope. Compare the magnitude of LTD in the presence and absence (vehicle control) of this compound.
Protocol 3: Whole-Cell Patch-Clamp Recording to Investigate Postsynaptic Mechanisms
Objective: To investigate the specific postsynaptic effects of this compound on synaptic transmission and plasticity.
Materials:
-
This compound.
-
Electrophysiology rig for whole-cell patch-clamp recording.
-
Acute hippocampal slices.
-
ACSF.
-
Internal solution for patch pipette (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine (pH adjusted to 7.3 with KOH).
Methodology:
-
Slice Preparation: Prepare acute hippocampal slices.
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Synaptic Response Recording: Record excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) evoked by stimulating the Schaffer collaterals.
-
This compound Application: Perfuse the slice with ACSF containing this compound and observe changes in the amplitude, decay kinetics, and summation of EPSPs/EPSCs.
-
Plasticity Induction: Pair presynaptic stimulation with postsynaptic depolarization to induce LTP or LTD and assess the effect of this compound on the induction threshold and magnitude of plasticity.
-
Data Analysis: Analyze changes in synaptic parameters and the degree of synaptic plasticity in the presence and absence of this compound.
Expected Outcomes and Interpretation
-
Effect on LTP: Based on the known function of SK channels, this compound is expected to reduce the magnitude of LTP or increase the threshold for its induction. This would manifest as a smaller percentage increase in the fEPSP slope after HFS or TBS compared to control conditions. This outcome would support the role of SK2/SK3 channels in dampening excessive synaptic potentiation.
-
Effect on LTD: this compound may facilitate the induction of LTD. This would be observed as a larger and more consistent depression of the fEPSP slope following LFS. This would suggest that SK2/SK3 channel activation contributes to the signaling cascades that lead to synaptic weakening.
-
Postsynaptic Mechanisms: Whole-cell recordings may reveal that this compound reduces the amplitude of individual EPSPs and enhances the afterhyperpolarization following bursts of action potentials. These effects would contribute to a reduced depolarization during plasticity induction protocols, thereby limiting the activation of NMDA receptors necessary for LTP induction.
By utilizing this compound in these experimental paradigms, researchers can gain valuable insights into the specific contribution of SK2 and SK3 channels to the complex processes of synaptic plasticity, which are fundamental to learning, memory, and various neurological disorders.
References
Methodology for Studying the Neuroprotective Effects of NS13001
Application Notes and Protocols
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the neuroprotective properties of NS13001, a selective positive modulator of small-conductance calcium-activated potassium (SK) channels 2 and 3 (SK2/SK3). The methodologies outlined here cover in vitro characterization of this compound's activity on SK channels and in vivo assessment of its neuroprotective efficacy in a mouse model of spinocerebellar ataxia type 2 (SCA2).
Introduction
This compound is a potent and selective allosteric modulator of SK2 and SK3 channels.[1][2] By binding to the calmodulin-SK channel complex, it increases the apparent sensitivity of these channels to intracellular calcium.[2] This modulation helps to restore regular neuronal firing patterns in pathological conditions characterized by neuronal hyperexcitability, such as in SCA2. In SCA2, Purkinje cells in the cerebellum exhibit irregular firing, which is believed to contribute to motor deficits and eventual neurodegeneration.[3][4] this compound has been shown to normalize the firing of these Purkinje cells and provide neuroprotective benefits in a transgenic mouse model of SCA2.[1][3]
The following protocols describe the key experiments for evaluating the neuroprotective effects of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound on Human SK Channels
| Channel Subtype | EC₅₀ (μM) | Hill Coefficient (nH) |
| hSK1 | > 100 | - |
| hSK2 | 1.8 | 1.4 |
| hSK3 | 0.14 | 1.0 |
| Data derived from patch-clamp experiments on HEK293 cells expressing the respective human SK channel subtypes at a free Ca²⁺ concentration of 0.2 μM.[1] |
Table 2: In Vivo Pharmacokinetic and Dosing Information for this compound in Mice
| Parameter | Value |
| Animal Model | SCA2 transgenic mice (Atxn2-58Q) |
| Dosing Route | Oral gavage |
| Dose | 30 mg/kg daily |
| Treatment Duration | 3 consecutive weeks |
| Plasma Concentration (1 hr post-dose) | 16 μM |
| Brain Concentration (1 hr post-dose) | 17 μM |
| Data from a study evaluating the therapeutic potential of this compound in a mouse model of SCA2.[1][5] |
Experimental Protocols
Protocol 1: In Vitro Characterization of this compound using Patch-Clamp Electrophysiology
This protocol details the method for assessing the potency and selectivity of this compound on different human SK channel subtypes expressed in HEK293 cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Transiently transfect cells with plasmids encoding for human SK1, SK2, or SK3 channels using a suitable transfection reagent. A co-transfection with a marker gene (e.g., GFP) is recommended to identify transfected cells.
-
Plate cells on glass coverslips 24 hours before recording.
2. Electrophysiological Recording (Inside-Out Patch-Clamp):
-
Place a coverslip with transfected cells in a recording chamber on an inverted microscope and perfuse with an external bath solution.
-
Pipette Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2 with KOH).
-
Internal Bath Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, and varying concentrations of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 0.2 μM), buffered with EGTA or HEDTA.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Establish a gigaohm seal on a transfected cell and then excise the patch to achieve the inside-out configuration.
-
Clamp the patch at a holding potential of -80 mV and apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to record SK channel currents.[6]
-
Perfuse the patch with internal solutions containing different concentrations of this compound (e.g., 0.001 μM to 10 μM) at a fixed Ca²⁺ concentration (0.2 μM).[1]
3. Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., -75 mV).[1]
-
Normalize the current at each this compound concentration to the maximal current obtained with a saturating Ca²⁺ concentration (e.g., 10 μM) in the same patch.[1]
-
Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the EC₅₀ and Hill coefficient.
Protocol 2: In Vivo Evaluation of this compound in a SCA2 Mouse Model
This protocol describes the assessment of this compound's effect on motor coordination in a transgenic mouse model of Spinocerebellar Ataxia Type 2 (e.g., Atxn2-58Q mice).
1. Animals and Drug Administration:
-
Use age-matched SCA2 transgenic mice and wild-type littermates (e.g., 9 months old).[1]
-
Acclimate mice to the housing and handling procedures for at least one week before behavioral testing.[2][7]
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer this compound (30 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 3 weeks).[1][5]
2. Behavioral Testing - Rotarod:
-
Apparatus: An automated rotarod apparatus with a textured rod (e.g., 5 cm diameter).[8]
-
Acclimation/Training: Acclimate mice to the testing room for at least 30 minutes.[7] Train mice on the rotarod at a constant low speed (e.g., 5 RPM) for 60 seconds for 2-3 days prior to the baseline test.[2]
-
Testing:
-
Perform a baseline test before starting drug administration.
-
Set the rotarod to accelerate from a low speed to a high speed (e.g., 4 to 40 RPM over 300 seconds).[2][8]
-
Place the mouse on the rotating rod and record the latency to fall.
-
If a mouse clings to the rod for a full rotation, this is also counted as a fall.[8]
-
Conduct three trials per mouse with a 10-15 minute inter-trial interval.[2][8]
-
Repeat the testing at the end of the treatment period.
-
3. Behavioral Testing - Beam Walk:
-
Apparatus: A narrow wooden or plastic beam (e.g., 11 mm round or 5 mm square) suspended above a padded surface.[1]
-
Acclimation/Training: Allow mice to traverse the beam a few times before the recorded trial.
-
Testing:
-
Place the mouse at one end of the beam and encourage it to walk to a home cage or platform at the other end.
-
Record the number of foot slips off the beam over a set distance or time.
-
Perform multiple trials and average the results.
-
4. Data Analysis:
-
For the rotarod test, compare the average latency to fall before and after treatment for both the this compound-treated and vehicle-treated groups.
-
For the beam walk test, compare the average number of foot slips.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed improvements in motor performance.
Protocol 3: Neuropathological Analysis of Purkinje Cells
This protocol is for the post-mortem analysis of Purkinje cell survival in the cerebellum of treated and control mice.
1. Tissue Preparation:
-
At the end of the study, deeply anesthetize the mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose solution for cryoprotection.
-
Section the cerebellum sagittally at 30-40 μm using a cryostat or vibratome.
2. Immunohistochemistry (IHC):
-
Antigen Retrieval (if necessary): Incubate sections in a citrate buffer (pH 6.0) at 95°C for 10-20 minutes.
-
Blocking: Block non-specific binding by incubating sections in a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate sections overnight at 4°C with a primary antibody specific for Purkinje cells, such as anti-Calbindin D28k.[3][9][10]
-
Secondary Antibody: After washing, incubate sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.
-
Counterstaining: Mount sections on slides with a mounting medium containing a nuclear counterstain like DAPI.
3. Imaging and Quantification:
-
Acquire images of the cerebellar lobules using a fluorescence or confocal microscope.
-
Quantify Purkinje cell survival by counting the number of Calbindin-positive cells per unit length of the Purkinje cell layer.
-
Compare the Purkinje cell density between this compound-treated and vehicle-treated SCA2 mice, as well as wild-type controls.
Signaling Pathway
The proposed neuroprotective mechanism of this compound involves the positive modulation of SK2/SK3 channels, which are crucial for regulating Purkinje cell firing patterns.
References
- 1. Purkinje Cells in the Cerebellum | The Cell [histologyguide.com]
- 2. Rotarod-Test for Mice [protocols.io]
- 3. Optimized Immunohistochemical Analysis of Cerebellar Purkinje Cells Using a Specific Biomarker, Calbindin D28k - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of small-conductance Ca2+-activated K+ channels stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 9. researchgate.net [researchgate.net]
- 10. A Guide to Immunostaining the Cerebellum | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
troubleshooting NS13001 solubility issues in ACSF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with NS13001 in artificial cerebrospinal fluid (aCSF).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in aCSF. What should I do?
A1: this compound has very low solubility in aqueous solutions like phosphate-buffered saline (PBS) (0.3 mg/ml) and, by extension, aCSF.[1] Direct dissolution in aCSF is not recommended. The standard and most effective method is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into the aCSF to achieve the final working concentration.
Q2: What is the recommended solvent for the this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1] It has a high solubilizing capacity for many nonpolar compounds, and this compound is readily soluble in DMSO at a concentration of 20 mg/ml.[1] Dimethylformamide (DMF) is another option with a similar solubility of 20 mg/ml.[1]
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aCSF. How can I prevent this?
A3: This phenomenon, often called "crashing out," is common when diluting a concentrated organic stock solution into an aqueous medium. Here are several strategies to prevent precipitation:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aCSF as low as possible, ideally well below 1%. Higher concentrations of DMSO can be toxic to cells and can also promote precipitation.
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of aCSF, you can perform a stepwise dilution. For example, dilute the DMSO stock into a smaller volume of aCSF first, and then add this intermediate solution to the final volume.
-
Vortexing/Mixing: Add the DMSO stock solution dropwise to the aCSF while continuously and vigorously vortexing or stirring the aCSF. This rapid mixing helps to disperse the compound quickly and prevent the formation of localized high concentrations that can lead to precipitation.
-
Gentle Warming: Briefly warming the aCSF to 37°C before adding the DMSO stock can sometimes improve solubility. Ensure the temperature is appropriate for your experimental preparation.
Q4: What is the maximum final concentration of this compound I can expect to achieve in aCSF?
A4: Given the low aqueous solubility, achieving high micromolar concentrations of this compound in aCSF without precipitation can be challenging. The final achievable concentration will depend on the final DMSO concentration and the exact composition of your aCSF. It is advisable to prepare a fresh working solution for each experiment and visually inspect for any signs of precipitation before use.
Q5: Can the composition of my aCSF affect the solubility of this compound?
A5: Yes, the composition of aCSF can influence the solubility of dissolved compounds. While standard aCSF recipes are generally similar, variations in ion concentrations, pH, and the presence of other components could potentially impact the solubility of a hydrophobic compound like this compound. It is important to use a consistent and well-documented aCSF preparation protocol.
Quantitative Data Summary
| Compound | Solvent | Solubility |
| This compound | DMF | 20 mg/ml[1] |
| This compound | DMSO | 20 mg/ml[1] |
| This compound | Ethanol | 0.5 mg/ml[1] |
| This compound | PBS (pH 7.2) | 0.3 mg/ml[1] |
Experimental Protocols
Protocol 1: Preparation of aCSF
This protocol is a standard recipe for preparing aCSF for electrophysiology experiments.
Materials:
-
NaCl
-
KCl
-
KH2PO4
-
NaHCO3
-
D-glucose
-
CaCl2
-
MgCl2
-
High-purity, sterile water
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Prepare stock solutions of the individual components in high-purity water. This can improve accuracy and consistency.
-
In a sterile beaker, combine the stock solutions (or dissolve the salts directly) for all components except CaCl2 and MgCl2 to about 80% of the final volume.
-
Bubble the solution with carbogen gas for at least 15-20 minutes. This is crucial for oxygenation and to stabilize the pH.
-
While continuing to bubble with carbogen, add the CaCl2 and MgCl2. Adding these divalent cations last helps to prevent precipitation.
-
Bring the solution to the final volume with high-purity water.
-
Measure the pH and adjust to 7.3-7.4 if necessary.
-
Continue to bubble with carbogen until use.
Protocol 2: Preparation of this compound Working Solution in aCSF
This protocol describes the recommended method for preparing a working solution of this compound in aCSF from a DMSO stock.
Materials:
-
This compound solid
-
High-purity DMSO
-
Freshly prepared and carbogen-bubbled aCSF
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve the this compound in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mg/ml). Ensure the solid is completely dissolved by vortexing.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Dilution into aCSF:
-
On the day of the experiment, thaw a fresh aliquot of the this compound DMSO stock solution.
-
Warm the required volume of aCSF to the experimental temperature (e.g., 32-37°C).
-
While vigorously vortexing the aCSF, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, a lower final concentration may be necessary.
-
Use the freshly prepared working solution immediately.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues in aCSF.
Caption: Signaling pathway of this compound as a positive modulator of KCa2.2/KCa2.3 channels.
References
Technical Support Center: Optimizing NS13001 Concentration for Patch Clamp Experiments
Disclaimer: "NS13001" is not a recognized compound in publicly available scientific literature. The following guide provides a general framework for optimizing the concentration of a novel or uncharacterized compound in patch clamp experiments, using this compound as a placeholder. The specific concentrations and experimental details are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting concentration for a novel compound like this compound in patch clamp experiments?
A1: For a novel compound with unknown potency, a good starting point is to test a wide range of concentrations, typically spanning several orders of magnitude. A common approach is to start with a high concentration, such as 10 µM, to see if there is any effect. If an effect is observed, you can then perform a dose-response curve with concentrations ranging from nanomolar to micromolar (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).[1][2] If no effect is seen at 10 µM, you might consider testing a higher concentration (e.g., up to 100 µM), but be mindful of potential solubility issues and off-target effects.[3][4]
Q2: How should I prepare a stock solution of this compound?
A2: Most organic compounds are soluble in dimethyl sulfoxide (DMSO).[2] To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a high concentration (e.g., 10-20 mM). This allows you to add a small volume of the stock solution to your recording chamber to achieve the desired final concentration, minimizing the final DMSO concentration. It is crucial to keep the final DMSO concentration in your recording solution at or below 0.1% to avoid non-specific effects on ion channels and cell health.[2] Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2]
Q3: How can I determine the solubility of this compound in my external solution?
A3: Poor solubility can lead to inaccurate concentration calculations and unreliable results. A simple way to assess solubility is by preparing the highest desired concentration of this compound in your external solution and visually inspecting for precipitates. For a more quantitative assessment, you can use techniques like turbidometry or UV-Vis spectroscopy to measure the amount of dissolved compound.[5] It is important to perform these checks before your experiment to ensure that the concentrations you are testing are accurate.[5]
Q4: What are the signs of off-target effects or compound instability?
A4: Off-target effects occur when a compound interacts with unintended molecular targets, which can lead to a variety of non-specific changes in your recordings.[3][4][6] Signs of off-target effects can include changes in the seal resistance, alterations in the baseline current, or unexpected changes in cell morphology. Compound instability can manifest as a gradual loss of effect over time (rundown) that is not reversible upon washout. To mitigate these issues, it is important to use the lowest effective concentration of the compound and to always include appropriate vehicle controls in your experiments.[2]
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound on my target ion channel.
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Try a higher concentration. If you started at 1 µM, try 10 µM or even 100 µM. Be mindful of solubility at higher concentrations.
-
-
Possible Cause: The compound has degraded.
-
Solution: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[2] Prepare a fresh stock solution if you suspect degradation.
-
-
Possible Cause: Your cells do not express the target ion channel.
-
Solution: Confirm the expression of your target channel using techniques such as RT-PCR, western blotting, or immunocytochemistry.
-
Problem 2: The effect of this compound is inconsistent between experiments.
-
Possible Cause: Inconsistent final concentration of this compound.
-
Solution: Ensure accurate and consistent dilution of your stock solution for each experiment. Use calibrated pipettes and be meticulous in your solution preparation.
-
-
Possible Cause: Variability in cell health or channel expression.
-
Solution: Maintain consistent cell culture conditions, including passage number and plating density. For primary cells, be aware of potential variability between preparations.
-
-
Possible Cause: Incomplete washout between applications.
-
Solution: Ensure a complete and sufficiently long washout period to allow the compound to unbind from the target and be cleared from the recording chamber.
-
Problem 3: I am observing a rundown of the channel activity after applying this compound.
-
Possible Cause: The rundown is inherent to the channel being studied.
-
Solution: Some ion channels exhibit rundown even in the absence of any compound. To minimize this, consider using the perforated patch-clamp technique, which helps to preserve the intracellular environment.[7]
-
-
Possible Cause: The compound is causing irreversible inhibition or is unstable.
-
Solution: Check for reversibility by performing a thorough washout. If the effect is not reversible, it may indicate a covalent modification of the channel or strong, slow-offset binding.
-
Problem 4: My giga-ohm seal is becoming unstable after applying this compound.
-
Possible Cause: The compound is affecting the cell membrane integrity.
-
Solution: This can be a sign of cytotoxicity or a detergent-like effect of the compound at high concentrations. Try lowering the concentration of this compound.
-
-
Possible Cause: The solvent (e.g., DMSO) concentration is too high.
-
Solution: Ensure the final concentration of your solvent is at a non-disruptive level (typically ≤ 0.1% for DMSO).[2] Always include a vehicle control to test for solvent effects alone.
-
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound on a Target Ion Channel
| This compound Concentration | Normalized Current |
| 1 nM | 0.98 ± 0.02 |
| 10 nM | 0.85 ± 0.04 |
| 100 nM | 0.52 ± 0.05 |
| 1 µM | 0.21 ± 0.03 |
| 10 µM | 0.05 ± 0.01 |
This table presents hypothetical data showing the inhibitory effect of increasing concentrations of this compound on a target ion channel. From such data, an IC50 value can be calculated.
Table 2: Solubility Assessment of this compound in External Solution
| Solvent | This compound Concentration | Observation | Solubility |
| External Solution | 10 µM | Clear solution | Soluble |
| External Solution | 50 µM | Clear solution | Soluble |
| External Solution | 100 µM | Visible precipitate | Insoluble |
| External Solution + 0.1% DMSO | 100 µM | Clear solution | Soluble |
This table provides an example of how to systematically assess the solubility of a novel compound in the experimental solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Weighing the Compound: Accurately weigh out a precise amount of this compound powder using an analytical balance.
-
Dissolving in DMSO: In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing and Sonication: Vortex the solution thoroughly to aid dissolution. If necessary, sonicate for a few minutes to ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Freezing: Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Performing a Dose-Response Experiment in Whole-Cell Patch Clamp
-
Establish a Stable Recording: Obtain a whole-cell patch clamp recording with a stable baseline current and low series resistance.[8]
-
Record Baseline Activity: Perfuse the cell with the control external solution for 2-5 minutes to establish a stable baseline recording of the target ion channel activity.
-
Apply the Lowest Concentration: Begin by perfusing the cell with the external solution containing the lowest concentration of this compound (e.g., 1 nM). Apply until the effect reaches a steady state.
-
Washout: Perfuse with the control external solution to ensure the effect is reversible.
-
Apply Increasing Concentrations: Sequentially apply increasing concentrations of this compound, with a washout step between each application, until the maximal effect is observed.
-
Data Analysis: Measure the effect of each concentration on the channel activity (e.g., peak current amplitude) and normalize it to the baseline. Plot the normalized response against the logarithm of the concentration to generate a dose-response curve and determine the EC50/IC50.[7][9]
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. nodes.bio [nodes.bio]
- 5. Solubility assessment and on-line exposure confirmation in a patch-clamp assay for hERG (human ether-a-go-go-related gene) potassium channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Single-channel dose-response studies in single, cell-attached patches - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of NS13001 in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of NS13001 in DMSO at -20°C. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solid powder?
A1: The recommended storage temperature for solid this compound is -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]
Q2: How should I prepare and store stock solutions of this compound in DMSO?
A2: It is recommended to prepare stock solutions of this compound in DMSO and store them at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, you should aliquot the stock solution into smaller, single-use volumes.[2][3]
Q3: What is the long-term stability of this compound in DMSO at -20°C?
Q4: Can I store this compound in DMSO at room temperature?
A4: Storing this compound in DMSO at room temperature is not recommended for long periods. Some compounds can undergo decomposition in DMSO at room temperature.[4] For instance, one study showed that a 2-aminothiazole compound in DMSO decomposed by 64% after seven days at room temperature, while being minimally decomposed at -20°C.[4]
Q5: What are the signs of this compound degradation in my stock solution?
A5: Visual signs of degradation can include color changes in the solution.[4] However, the absence of visual changes does not guarantee stability. The most reliable way to assess degradation is through analytical methods such as HPLC or LC-MS to check for the appearance of degradation products and a decrease in the concentration of the parent compound.
Q6: How can I minimize the degradation of this compound in DMSO?
A6: To minimize degradation, follow these best practices:
-
Store stock solutions at -20°C or -80°C.[2]
-
Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2][3]
-
Use high-purity, anhydrous DMSO to prepare your solutions, as moisture can contribute to compound degradation.[5][6]
-
Store DMSO stock solutions in tightly sealed containers to prevent the absorption of atmospheric water.[5]
Summary of this compound Stability Data
| Form | Storage Temperature | Stability | Source |
| Solid | -20°C | ≥ 4 years | Cayman Chemical[1] |
| In DMSO | -20°C | Use within 1 month for optimal potency. Re-evaluate if stored longer. | Adooq Bioscience[3], MedChemExpress[2] |
| In DMSO | -80°C | Recommended for storage longer than 1 month (general guideline). | MedChemExpress[2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid compound. Perform a stability study on your current stock solution using HPLC or LC-MS. |
| Precipitate forms when diluting DMSO stock in aqueous buffer | Low solubility of this compound in the aqueous medium. | Make serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid cell toxicity.[2] |
| Loss of compound activity | Compound degradation due to improper storage or handling. | Review storage procedures. Ensure aliquoting to avoid freeze-thaw cycles. Check the age of the stock solution. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO at -20°C
This protocol outlines a method to determine the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound solid powder
- Anhydrous, high-purity DMSO
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other appropriate modifier)
- Sterile, amber glass vials with screw caps
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a UV detector and a suitable C18 column
2. Preparation of Stock Solution (Timepoint 0): a. Accurately weigh a sufficient amount of this compound powder. b. Dissolve the powder in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM). c. Immediately after preparation, take a small aliquot for the initial analysis (T=0). d. Aliquot the remaining stock solution into multiple amber glass vials, ensuring each vial is filled to minimize headspace. e. Store the vials at -20°C.
3. HPLC Analysis: a. Method Development: Develop an HPLC method capable of separating this compound from potential degradants. A reverse-phase C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid is a common starting point. The UV detector should be set to a wavelength where this compound has maximum absorbance (e.g., 269 or 303 nm).[1] b. Analysis of Timepoints: i. For the T=0 sample and for each subsequent timepoint, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. ii. Inject the diluted sample into the HPLC system. iii. Record the peak area of the this compound peak.
4. Stability Study Timepoints: a. At designated time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from the -20°C storage. b. Allow the vial to thaw completely at room temperature. c. Prepare the sample for HPLC analysis as described in step 3.
5. Data Analysis: a. Calculate the percentage of this compound remaining at each timepoint relative to the initial timepoint (T=0). b. Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100 c. A plot of the percentage of this compound remaining versus time can be generated to visualize the degradation kinetics.
Visual Guides
Caption: Workflow for handling this compound in DMSO to ensure stability.
This compound is a positive allosteric modulator of SK2 and SK3 channels (small-conductance calcium-activated potassium channels).[1][7] It achieves this by increasing the channels' sensitivity to activation by cytosolic Ca2+.[7]
Caption: Mechanism of action of this compound on SK2/SK3 channels.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. adooq.com [adooq.com]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
minimizing NS13001 off-target effects in neuronal recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NS13001, a selective positive allosteric modulator of small-conductance calcium-activated potassium (KCa) channels 2.2 (SK2) and 2.3 (SK3). Our goal is to help you minimize potential off-target effects and ensure the reliability of your neuronal recording data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator of the small-conductance calcium-activated potassium channels KCa2.2 (SK2) and KCa2.3 (SK3).[1] It acts by increasing the apparent calcium sensitivity of these channels, leading to their activation at lower intracellular calcium concentrations.[2][3] This results in an increased potassium efflux, which hyperpolarizes the cell membrane and typically reduces neuronal firing rates.[4]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits selectivity for SK3 and SK2 channels over SK1 channels (SK3 > SK2 >>> SK1).[2] It has been shown to have fewer off-target effects compared to earlier SK channel modulators like NS309 and CyPPA.[2] Specifically, at concentrations up to 10 µM, this compound has been reported to have no significant effect on hERG channels or voltage-gated sodium channels.[2]
Q3: What are the expected on-target effects of this compound in neuronal recordings?
A3: In neuronal recordings, the primary on-target effect of this compound is a potentiation of the afterhyperpolarization (AHP) that follows an action potential. This leads to a decrease in neuronal excitability, often observed as a reduction in spontaneous firing frequency and a more regular firing pattern.[3][5]
Q4: What are the potential off-target effects of this compound and how can I control for them?
A4: While this compound is considered highly selective, the possibility of off-target effects should always be considered, especially at higher concentrations. Potential off-target effects could manifest as changes in neuronal activity that are inconsistent with SK2/SK3 channel activation. To control for off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to elicit the desired on-target effect through a careful dose-response study.
-
Include a negative control: Use a structurally related but inactive compound, if available.
-
Use a positive control: Compare the effects of this compound with a well-characterized, potent SK channel blocker like apamin. The effects of this compound should be reversible and occluded by apamin.[6]
-
Perform control experiments in knockout animals: If available, use neurons from SK2 or SK3 knockout animals to confirm that the observed effects are dependent on the presence of the target channels.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect on neuronal firing. | 1. Concentration too low: The concentration of this compound may be insufficient to activate SK channels in your specific preparation. 2. Low SK channel expression: The neurons under investigation may have low endogenous expression of SK2 or SK3 channels. 3. Intracellular calcium buffering: High concentrations of calcium chelators (e.g., BAPTA) in your patch pipette solution may prevent the calcium influx necessary for SK channel activation. | 1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 100 nM to 10 µM) to determine the optimal concentration. 2. Verify SK channel expression: Use immunohistochemistry or qPCR to confirm the presence of SK2/SK3 channels in your neuronal population. 3. Optimize internal solution: Reduce the concentration of the calcium chelator or use a slower chelator like EGTA. |
| Unexpected increase in neuronal firing or excitability. | 1. Off-target effect: At higher concentrations, this compound might interact with other ion channels or receptors that have an excitatory effect. 2. Network effects: In slice preparations, the reduction in firing of one neuronal population could disinhibit another, leading to an overall increase in network activity. | 1. Lower the concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Pharmacological isolation: Use synaptic blockers (e.g., CNQX, AP5, picrotoxin) to isolate the neuron from network inputs and observe the direct effect of this compound.[7] |
| High variability in response between cells. | 1. Heterogeneous cell population: The recorded neurons may belong to different subtypes with varying levels of SK channel expression. 2. Inconsistent drug application: Issues with the perfusion system may lead to variable local concentrations of this compound. | 1. Cell-type identification: Use electrophysiological properties and post-hoc morphological analysis or staining to identify the neuronal subtype. 2. Check perfusion system: Ensure proper and consistent delivery of the drug solution to the recording chamber. |
| Recording instability or cell death. | 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration. 2. Compound precipitation: this compound may precipitate in the recording solution. | 1. Minimize solvent concentration: Keep the final concentration of the solvent (e.g., DMSO) below 0.1%. Run a vehicle control to test for solvent effects alone. 2. Ensure solubility: Prepare fresh stock solutions and visually inspect the final recording solution for any signs of precipitation. |
Quantitative Data Summary
| Parameter | hSK3 (KCa2.3) | hSK2 (KCa2.2) | hSK1 (KCa2.1) | Reference |
| EC50 for activation | 0.14 µM | 1.6 - 1.8 µM | > 10 µM | [1][2] |
| Efficacy (% of max Ca2+ activation) | 91% | 90% | Marginal | [2] |
| Effect on Ca2+ sensitivity (at 1 µM this compound) | Leftward shift in EC50 for Ca2+ to 0.11 µM | Leftward shift in EC50 for Ca2+ to 0.18 µM | No significant shift | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Neuronal Slices
Objective: To characterize the effect of this compound on the intrinsic firing properties of a neuron.
Methodology:
-
Slice Preparation: Prepare acute brain slices (250-350 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. Visualize neurons using DIC microscopy.
-
Pipette Solution: Use a standard potassium-based internal solution. To observe SK channel-mediated AHPs, a low concentration of a slow calcium chelator like EGTA (e.g., 0.1-0.5 mM) is recommended.
-
Recording: Obtain a stable whole-cell recording in current-clamp mode.
-
Baseline Recording: Record the baseline spontaneous firing activity and the response to depolarizing current injections of varying amplitudes and durations.
-
This compound Application: Bath-apply this compound at the desired concentration. Allow at least 5-10 minutes for the drug to equilibrate.
-
Post-Drug Recording: Repeat the recording of spontaneous activity and responses to current injections.
-
Washout: Perfuse the slice with drug-free aCSF to determine the reversibility of the effect.
-
Control Experiment: To confirm the involvement of SK channels, co-apply the SK channel blocker apamin (e.g., 100-200 nM) with this compound. The effects of this compound should be prevented or reversed by apamin.
Protocol 2: Assessing Off-Target Effects on Synaptic Transmission
Objective: To determine if this compound has off-target effects on basal synaptic transmission.
Methodology:
-
Setup: Prepare brain slices and obtain a whole-cell voltage-clamp recording from a neuron of interest as described above.
-
Stimulation: Place a stimulating electrode in a region that provides synaptic input to the recorded neuron.
-
Evoked Currents: Elicit excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) by delivering brief electrical stimuli.
-
Baseline: Record stable baseline evoked currents for at least 10 minutes.
-
This compound Application: Bath-apply this compound at a concentration that is effective in modulating firing properties.
-
Data Acquisition: Continue to record evoked currents for at least 15-20 minutes in the presence of this compound.
-
Analysis: Analyze the amplitude and kinetics of the evoked currents to determine if this compound has any direct effects on presynaptic release or postsynaptic receptors. An on-target effect would primarily modulate the firing pattern in response to synaptic input, rather than directly altering the synaptic currents themselves.
Visualizations
Caption: On-target signaling pathway of this compound in a neuron.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium-activated SK channels control firing regularity by modulating sodium channel availability in midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SK2 and SK3 Expression Differentially Affect Firing Frequency and Precision in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altered synaptic and firing properties of cerebellar Purkinje cells in a mouse model of ARSACS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in NS13001 Dose-Response Curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in dose-response curves when working with NS13001, a selective positive modulator of SK2 and SK3 potassium channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, potent, and selective positive allosteric modulator of the small-conductance calcium-activated potassium (KCa) channels SK2 (KCa2.2) and SK3 (KCa2.3).[1][2] It shows significantly lower activity towards SK1 (KCa2.1) channels.[1] this compound acts by increasing the apparent Ca2+ sensitivity of SK2 and SK3 channels, leading to their activation at lower intracellular calcium concentrations.[1][3] This results in membrane hyperpolarization and a reduction in neuronal excitability.[4]
Q2: What are the typical EC50 values for this compound?
The half-maximal effective concentration (EC50) of this compound is dependent on the specific SK channel subtype and the intracellular Ca2+ concentration. In human embryonic kidney (HEK293) cells expressing specific human SK channel subtypes, the following EC50 values have been reported at a free Ca2+ concentration of 0.2 µM:
| Channel Subtype | EC50 (µM) | Hill Coefficient (nH) |
| hSK3 | 0.14 | 1.0 |
| hSK2 | 1.8 | 1.4 |
| hSK1 | > 100 | - |
| Data sourced from Kasumu et al. (2012)[1] |
It is important to note that these values were determined in a specific in vitro system and may vary depending on the cell type, experimental conditions, and assay readout.[5][6]
Q3: Why am I observing significant variability in my this compound dose-response curves between experiments?
Variability in dose-response curves is a common issue in pharmacological studies and can arise from several factors.[5][7][8] These can be broadly categorized as issues related to the compound itself, the biological system, or the experimental procedure. Specific potential causes are addressed in the troubleshooting section below.
Q4: Can this compound affect cell viability?
As a modulator of ion channels involved in regulating neuronal excitability, high concentrations or prolonged exposure to this compound could potentially impact cell viability, although it is generally considered to have a good therapeutic window. It is recommended to perform a cell viability assay (e.g., MTT, CCK-8, or WST-1) to determine the cytotoxic concentration range of this compound in your specific cell model.[9][10][11][12]
Troubleshooting Guide
Problem 1: High Variability Between Replicates
Question: My replicate wells/dishes for the same this compound concentration show vastly different responses. What could be the cause?
Answer: High variability between replicates often points to technical inconsistencies in your experimental setup.[5][7]
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Ensure consistent and accurate liquid handling for all steps. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a cell counter for accurate cell density. Avoid "edge effects" by not using the outer wells of a microplate or by filling them with a buffer.[5] |
| Incomplete Reagent Mixing | Gently mix the plate after adding this compound and other reagents by tapping or using a plate shaker. |
| Compound Precipitation | Visually inspect your this compound dilutions for any signs of precipitation, especially at higher concentrations. Ensure the solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells. |
Problem 2: Inconsistent EC50/IC50 Values Across Experiments
Question: The EC50/IC50 value for this compound is significantly different from my previous experiments or from published values. What should I check?
Answer: A shift in the EC50/IC50 value suggests a change in one or more key experimental parameters.[5][6][13][14]
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and within a consistent, narrow passage number range for all experiments.[5] Changes in cell health can alter the expression and function of SK channels. |
| Variations in Media and Supplements | New lots of serum or media can have different compositions that may affect cell growth and drug response. Test new lots before use in critical experiments.[7] |
| Inconsistent Incubation Times | The duration of this compound exposure can influence the observed effect. Maintain precise and consistent incubation times for all experiments.[6] |
| This compound Stock and Dilution Errors | Verify the concentration of your stock solution. Prepare fresh serial dilutions for each experiment to avoid degradation. Protect stock solutions from light and repeated freeze-thaw cycles.[7] |
| Assay Readout Timing | For kinetic assays, ensure that the measurement is taken at a consistent time point and within the linear range of the assay. |
| Intracellular Calcium Concentration | Since this compound's potency is dependent on intracellular calcium levels, any experimental manipulations that alter calcium homeostasis will affect the dose-response curve.[1] |
Problem 3: Atypical Dose-Response Curve Shape
Question: My dose-response curve for this compound is not a standard sigmoidal shape (e.g., it's too steep, too shallow, or biphasic). What could be the reason?
Answer: The shape of the dose-response curve provides insights into the mechanism of action and potential experimental artifacts.[15]
| Potential Cause | Recommended Solution |
| Shallow Curve | This may indicate positive cooperativity in binding or could be an artifact of compound instability or solubility issues at higher concentrations.[5] It could also suggest complex biological responses. |
| Steep Curve | A steep curve might suggest positive cooperativity or an artifact within a specific concentration range. Ensure your dose range is wide enough to capture the full curve.[5] |
| Biphasic Curve | This could indicate off-target effects at higher concentrations or complex, multi-target interactions. Consider using a more specific assay or investigating potential off-target activities of this compound. |
| Inappropriate Curve Fitting Model | Ensure you are using an appropriate non-linear regression model (e.g., four-parameter logistic equation) to fit your data.[14] |
Experimental Protocols
Cell Viability Assay (MTT/WST-1)
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A starting concentration range of 0.01 µM to 100 µM is recommended. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT/WST-1 Addition:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general workflow for measuring the effect of this compound on SK channel currents.
-
Cell Preparation: Use cells endogenously expressing or transiently transfected with SK2 or SK3 channels. Plate cells on coverslips suitable for patch-clamp recording.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a buffered Ca2+ solution to achieve the desired free Ca2+ concentration (e.g., 0.2 µM).[1] Include 2 mM ATP-Mg and 0.3 mM GTP to maintain channel function.[16]
-
-
Recording Setup:
-
Data Acquisition:
-
Record baseline SK channel currents using a suitable voltage protocol (e.g., voltage ramps or steps).
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the potentiation of the SK current at each concentration.
-
Perform a washout with the control external solution to check for reversibility.
-
-
Data Analysis: Measure the peak current amplitude at each this compound concentration. Normalize the current to the baseline and plot the normalized current against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: Signaling pathway of this compound action on SK2/SK3 channels.
Caption: Troubleshooting workflow for inconsistent this compound dose-response curves.
Caption: Logical relationships between causes, problems, and solutions.
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. benchchem.com [benchchem.com]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Emerging Role of Calcium-Activated Potassium Channel in the Regulation of Cell Viability Following Potassium Ions Challenge in HEK293 Cells and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 13. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. axolbio.com [axolbio.com]
Technical Support Center: Optimizing Patch Clamp Recordings with NS13001
Welcome to the technical support center for utilizing NS13001 in your patch-clamp experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the application of this compound and to offer robust troubleshooting strategies for achieving and maintaining high-quality giga-ohm seals.
Frequently Asked Questions (FAQs) about this compound
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (KCa) channels KCa2.2 (SK2) and KCa2.3 (SK3). It functions by increasing the apparent calcium sensitivity of these channels. This means that in the presence of this compound, the channels can be activated by lower intracellular calcium concentrations. This modulation results in a hyperpolarization of the cell membrane, which can reduce neuronal excitability.
Q2: How does this compound differ from other KCa channel openers?
A2: this compound exhibits selectivity for KCa2.2 and KCa2.3 channels over KCa2.1 (SK1) and intermediate-conductance (KCa3.1/IK) channels. This selectivity is advantageous for targeted studies of specific channel subtypes. Compared to other modulators, this compound often presents a more favorable off-target profile, with minimal effects on channels like hERG at working concentrations.
Q3: What are the recommended working concentrations for this compound in patch-clamp experiments?
A3: The optimal concentration of this compound will depend on the specific cell type and the expression levels of KCa2.2 and KCa2.3 channels. However, a common starting point for patch-clamp experiments is in the range of 100 nM to 1 µM. It is always recommended to perform a dose-response curve to determine the most effective concentration for your experimental system.
Q4: Can this compound directly improve giga-seal formation?
A4: Currently, there is no direct scientific evidence to suggest that this compound or other KCa channel openers directly enhance the formation of a giga-ohm seal. The primary mechanism of this compound is to modulate channel activity, leading to membrane hyperpolarization. While a hyperpolarized and quiescent cell membrane may be more amenable to sealing, this is an indirect effect. For direct troubleshooting of seal stability, please refer to the comprehensive guide below.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on published research.
Table 1: Potency of this compound on Human KCa2 Channel Subtypes
| Channel Subtype | EC50 (µM) |
| hKCa2.2 (hSK2) | 1.6 |
| hKCa2.3 (hSK3) | 0.14 |
Data represents the half-maximal effective concentration (EC50) for channel activation.
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ~20 mg/mL |
| DMF | ~20 mg/mL |
| Ethanol | ~0.5 mg/mL |
| PBS (pH 7.2) | ~0.3 mg/mL |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Measure the Effect of this compound on KCa2.2/2.3 Currents
-
Cell Preparation: Culture cells expressing the KCa channel of interest (e.g., HEK293 cells transfected with hKCa2.2 or hKCa2.3) on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, and a buffered Ca2+ concentration to sub-maximally activate the channels (e.g., ~100-300 nM free Ca2+), 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH, osmolarity ~290 mOsm).
-
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps or ramps to elicit channel currents. A common protocol is a voltage ramp from -120 mV to +40 mV over 200 ms.
-
Obtain a stable baseline recording.
-
Perfuse the external solution containing the desired concentration of this compound (e.g., 1 µM) and record the changes in current.
-
Perform a washout with the control external solution to observe the reversibility of the effect.
-
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., 0 mV) before, during, and after this compound application.
Visualized Workflows and Pathways
Caption: Signaling pathway of this compound action on KCa2.2/2.3 channels.
Caption: Experimental workflow for a patch-clamp experiment with this compound.
Troubleshooting Guide for Seal Stability
Achieving a stable, high-resistance giga-ohm seal is critical for high-quality patch-clamp recordings. Below are common issues and their solutions.
Q1: I am having difficulty forming a giga-ohm seal.
A1: Several factors can contribute to this issue. Systematically check the following:
-
Pipette Quality:
-
Resistance: For whole-cell recordings, pipettes with a resistance of 3-7 MΩ are generally recommended. Pipettes with very low resistance (<3 MΩ) have larger tip openings, making sealing difficult.
-
Cleanliness: Ensure your pipette tip is clean. Debris on the tip will prevent a tight seal. Fire-polishing the pipette tip can create a smoother surface that facilitates sealing.
-
Glass Type: Use high-quality borosilicate glass capillaries.
-
-
Solutions:
-
Filtration: Filter both your internal and external solutions (0.22 µm filter) to remove any particulate matter.
-
Osmolarity: A general guideline is to have the internal solution's osmolarity slightly lower (by 10-20 mOsm) than the external solution. For example, an external solution of ~310 mOsm and an internal solution of ~290 mOsm.
-
Ionic Composition: Ensure that your external solution contains an adequate concentration of divalent cations (e.g., 1-2 mM Ca2+ and Mg2+), which are crucial for seal formation.
-
-
Cell Health:
-
Unhealthy or dying cells have compromised membranes that are difficult to seal. Ensure your cell culture or tissue slice is healthy and viable. For slices, ensure they have had adequate recovery time after slicing.
-
-
Mechanical Stability:
-
Vibrations: Use an anti-vibration table and ensure there are no sources of mechanical vibration in the room.
-
Drift: Check for drift in your micromanipulator. Any movement of the pipette after contacting the cell will prevent sealing.
-
Q2: My seal is unstable and deteriorates over time.
A2: Maintaining a stable seal is as important as forming it. If your seal is not lasting, consider these points:
-
Pressure:
-
Positive Pressure: Maintain a slight positive pressure as you approach the cell to keep the pipette tip clean. Release the pressure just before making contact.
-
Negative Pressure: Apply gentle and brief suction to form the seal. Excessive or prolonged suction can damage the membrane patch and lead to an unstable seal.
-
-
Pipette Creep: The cell membrane can slowly "creep" up the inside of the pipette, causing the seal to become unstable. Using a different pipette geometry (e.g., a steeper taper) can sometimes mitigate this.
-
Solution Stability: Ensure that the perfusion of your external solution is smooth and does not introduce mechanical disturbances or bubbles into the recording chamber.
Q3: The seal breaks when I try to go into whole-cell configuration.
A3: This is a common frustration. Here are some tips:
-
Gentle Suction: Apply short, sharp pulses of negative pressure (suction) rather than a long, sustained suction.
-
"Zap" Function: Many patch-clamp amplifiers have a "zap" function that delivers a brief voltage pulse to help rupture the membrane. Use this with caution, starting with a low voltage and short duration.
-
Waiting: Sometimes, after forming a strong giga-ohm seal, simply waiting for a minute or two can allow the patch to stabilize before attempting to rupture it.
Caption: Troubleshooting workflow for giga-seal stability issues.
common pitfalls in NS13001 in vivo delivery and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing in vivo delivery of NS13001.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, selective, and potent positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels SK2 and SK3 (KCa2.2 and KCa2.3).[1][2] It functions by increasing the apparent sensitivity of these channels to calcium ions (Ca²⁺), leading to their activation at lower intracellular Ca²⁺ concentrations.[1][3] This modulation helps to restore regular pacemaker activity in neurons, such as Purkinje cells, which can be disrupted in neurodegenerative disorders like spinocerebellar ataxia type 2 (SCA2).[1][4]
Q2: What is the recommended route of administration for this compound in vivo?
Oral administration of this compound has been shown to be effective in mouse models of SCA2.[1][2] This route of delivery is advantageous due to its convenience and potential for chronic dosing schedules.
Q3: What is a typical dosage for oral administration of this compound in mice?
A daily oral dose of 30 mg/kg has been successfully used in a mouse model of SCA2.[1][2] This dosage was selected based on its favorable target selectivity profile compared to other SK channel modulators.[1]
Q4: What are the expected pharmacokinetic properties of this compound after oral administration?
In pilot studies with adult mice, a 30 mg/kg oral dose of this compound resulted in the following concentrations:
-
Blood Plasma: 16 µM one hour after delivery, decreasing to 8 µM after six hours.[1]
-
Brain: 17 µM one hour after delivery.[1] This indicates that this compound has good brain penetration.[1]
Q5: What are the potential side effects or off-target effects of this compound?
While this compound has a more favorable target selectivity profile compared to some other SK channel modulators, potential side effects related to the modulation of SK2/3 channels could include impairments in memory and learning.[1] This is because blocking SK channels has been shown to potentiate hippocampal-dependent memory tasks.[1] Researchers should consider including behavioral assays to monitor for cognitive changes in their experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or variable drug exposure after oral gavage. | Improper formulation: this compound has poor solubility in aqueous solutions like PBS (0.3 mg/ml).[2] | Prepare a suspension or solution in a suitable vehicle. While the specific vehicle used in the pivotal study is not detailed, common vehicles for oral gavage of hydrophobic compounds include corn oil, or aqueous solutions with suspending agents like carboxymethylcellulose (CMC) or solubilizing agents like cyclodextrins. A related compound, chlorzoxazone, was formulated in (2-Hydroxypropyl)-β-cyclodextrin (HP-Beta-CD) in saline for better solubility in other in vivo studies.[5] |
| Inaccurate dosing: Incorrect calculation of the required volume for each animal's weight. | Ensure accurate and recent weighing of each animal before dosing. Prepare a fresh dosing solution and vortex thoroughly before each administration to ensure a homogenous suspension. | |
| Unexpected behavioral phenotypes or adverse events. | Off-target effects: Although more selective, this compound may have off-target effects at higher concentrations. | Consider performing a dose-response study to determine the minimal effective dose. Include a comprehensive battery of behavioral tests to assess general health, motor function, and cognitive function. |
| Vehicle effects: The vehicle used for administration may have its own biological effects. | Always include a vehicle-treated control group in your experimental design to differentiate between the effects of this compound and the vehicle. | |
| Lack of therapeutic effect in the animal model. | Insufficient drug concentration at the target site: The dose may be too low for the specific animal model or disease severity. | Verify drug exposure through pharmacokinetic analysis of plasma and brain tissue. If exposure is low, consider optimizing the formulation or increasing the dose. |
| Timing of administration: The treatment may be initiated too late in the disease progression to have a significant effect. | In studies of neurodegenerative diseases, it is often critical to begin treatment at an early stage of pathology. Consider initiating treatment at different time points in the disease course. | |
| Animal model variability: The specific transgenic mouse model or strain may respond differently to this compound. | Ensure the animal model is well-characterized and appropriate for studying the targeted pathway. Consult the literature for information on the expression of SK2 and SK3 channels in your model. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Channel | EC₅₀ | Reference |
| Human SK2 (KCa2.2) | 1.8 µM | [2] |
| Human SK3 (KCa2.3) | 0.14 µM | [2] |
Table 2: Pharmacokinetic Data for this compound in Mice (30 mg/kg, oral)
| Time Point | Plasma Concentration | Brain Concentration | Reference |
| 1 hour | 16 µM | 17 µM | [1] |
| 6 hours | 8 µM | Not Reported | [1] |
Experimental Protocols
Protocol: Oral Administration of this compound to Mice
1. Materials:
-
This compound powder
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose in water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
Oral gavage needles (flexible tip, appropriate size for mice)
-
Syringes (1 ml)
2. Procedure:
-
Animal Handling: Acclimatize mice to the experimental conditions and handling for at least one week prior to the start of the experiment.
-
Dose Calculation:
-
Weigh each mouse accurately on the day of dosing.
-
Calculate the required dose for each mouse based on the 30 mg/kg recommendation.
-
Calculate the volume of the dosing solution to be administered to each mouse (typically 5-10 ml/kg).
-
-
Preparation of Dosing Solution:
-
Prepare the dosing solution fresh each day.
-
Weigh the required amount of this compound powder and place it in a microcentrifuge tube.
-
Add the appropriate volume of vehicle to achieve the desired final concentration (e.g., 3 mg/ml for a 10 ml/kg dosing volume).
-
Vortex the tube vigorously for several minutes to ensure a homogenous suspension.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Vortex the dosing solution immediately before drawing it into the syringe to prevent settling of the compound.
-
Draw the calculated volume of the dosing solution into the syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the mouse's esophagus and slowly administer the solution.
-
Monitor the mouse for a few minutes after administration to ensure there are no signs of distress.
-
-
Dosing Schedule: For chronic studies, repeat the administration daily for the duration of the experiment (e.g., 3 consecutive weeks as in the SCA2 study).[1]
Visualizations
Caption: Signaling pathway of this compound as a positive modulator of SK2/3 channels.
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Technical Support Center: Ensuring Consistent NS13001 Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent efficacy of NS13001 in repeated experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 and SK3 subtypes (KCa2.2 and KCa2.3).[1] It does not directly open the channel but rather increases the sensitivity of these channels to intracellular calcium (Ca²⁺).[2][3] This means that in the presence of this compound, SK2 and SK3 channels will open at lower intracellular calcium concentrations.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[1] Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to one month, although preparing fresh solutions is always recommended to avoid issues with compound degradation or solvent evaporation.[4] Aliquoting stock solutions is advised to prevent multiple freeze-thaw cycles.[4]
Q3: What are the solubility characteristics of this compound?
This compound is soluble in DMSO and DMF at concentrations up to 20 mg/mL.[1] Its solubility is significantly lower in aqueous solutions like PBS (approximately 0.3 mg/mL), which is a critical factor to consider when preparing working solutions for cell-based assays.[1]
Q4: I am observing high variability in my results. What are the most common initial checks?
High variability can often be traced back to a few key areas. First, verify the integrity and concentration of your this compound stock solution. Second, ensure the health and consistency of your cell line, including the passage number.[5][6] Finally, confirm that all experimental parameters, such as incubation times, temperatures, and solution compositions, are kept consistent between experiments.
Troubleshooting Guide: Inconsistent Efficacy
This guide addresses specific issues that can lead to inconsistent efficacy of this compound in your experiments.
Issue 1: Lower than Expected Potency or Efficacy in Cell-Based Assays
| Potential Cause | Recommended Action |
| Suboptimal Intracellular Ca²⁺ Levels | Since this compound is a positive allosteric modulator, its efficacy is dependent on the presence of intracellular Ca²⁺. Ensure your experimental conditions (e.g., cell stimulation) are sufficient to elicit a baseline level of calcium signaling. Consider co-application with a mild agonist to elevate intracellular Ca²⁺ to a level where the modulatory effects of this compound can be observed. |
| This compound Precipitation in Aqueous Buffer | This compound has low aqueous solubility.[1] When diluting from a DMSO stock into your assay buffer, ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to affect cell health (typically <0.5%). Visually inspect for any precipitation after dilution. Consider using a vehicle control with the same final DMSO concentration in all experiments. |
| Cell Line Instability or Low SK2/SK3 Expression | The expression levels of SK2 and SK3 channels can vary with cell passage number.[5][6][7] It is recommended to use cells within a consistent and low passage number range. If possible, periodically verify the expression of SK2 and SK3 channels in your cell line using techniques like qPCR or Western blotting. |
| Incorrect Compound Concentration | Verify the initial weight of the compound and the volumes used to prepare the stock solution. If possible, confirm the concentration of your stock solution using an analytical method like HPLC. Ensure accurate and consistent dilutions for each experiment. |
Issue 2: High Variability Between Replicates or Experiments
| Potential Cause | Recommended Action |
| Inconsistent Cell Health and Density | Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase at the time of the experiment.[8][9] Variations in cell confluence can significantly impact assay results. Create and follow a standardized cell culture and plating protocol. |
| Fluctuations in Experimental Conditions | Small variations in temperature, pH, or incubation times can lead to significant differences in results. Use calibrated equipment and strictly adhere to the established protocol. Ensure consistent CO₂ levels in the incubator for maintaining buffer pH.[9] |
| Inconsistent Reagent Preparation | Prepare fresh working solutions of this compound and other critical reagents for each experiment. If using stored solutions, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[4] Record lot numbers of all reagents used for traceability. |
| Edge Effects in Multi-Well Plates | The outer wells of a multi-well plate are prone to evaporation, which can concentrate solutes and affect cell health.[9] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile buffer or media. |
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound on human SK channel subtypes.
| Channel Subtype | EC₅₀ (µM) | Assay Type | Cell Line |
| hSK3 (KCa2.3) | 0.14 | Inside-out Patch Clamp | HEK293 |
| hSK2 (KCa2.2) | 1.8 | Inside-out Patch Clamp | HEK293 |
| hSK1 (KCa2.1) | >10 (no activation) | Inside-out Patch Clamp | HEK293 |
Data sourced from Cayman Chemical product information sheet and Kasumu et al., 2012.[1]
Experimental Protocols
Inside-Out Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on SK channel activity in HEK293 cells stably expressing the target channel.
Materials:
-
HEK293 cells expressing hSK2 or hSK3
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Pipette Solution (Intracellular): (in mM) 140 KCl, 2 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2 with KOH. Free Ca²⁺ can be adjusted to desired concentrations.
-
Bath Solution (Extracellular): (in mM) 140 KCl, 2 MgCl₂, 10 HEPES, pH 7.2 with KOH.
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Culture cells to 60-80% confluency.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with the pipette solution.
-
Fill the pipette with the intracellular solution and mount it on the headstage.
-
Establish a gigaohm seal (>1 GΩ) on a single cell.
-
Excise the patch to achieve the inside-out configuration. This exposes the intracellular face of the membrane to the bath solution.
-
Perfuse the patch with the bath solution containing a known concentration of free Ca²⁺ to establish a baseline current.
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Apply this compound at various concentrations to the bath solution and record the change in channel activity.
-
Wash out the compound to observe the reversal of the effect.
-
Record currents at a holding potential of -80 mV.
Cell-Based Calcium Flux Assay
This protocol provides a method for assessing the modulatory effect of this compound on intracellular calcium signaling in a high-throughput format.
Materials:
-
Cells expressing the target SK channel and a relevant GPCR that signals through calcium.
-
96- or 384-well black, clear-bottom assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)[2][10]
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution (10 mM in DMSO)
-
Agonist for the GPCR of interest
Procedure:
-
Seed cells in the assay plates and culture overnight to form a confluent monolayer.[8]
-
Prepare the dye loading solution by diluting the calcium-sensitive dye in assay buffer. Pluronic F-127 can be added to aid in dye loading.[10]
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound solutions to the appropriate wells and incubate for a predetermined time.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Add the GPCR agonist to all wells simultaneously using the instrument's fluidics and immediately begin recording the change in fluorescence over time. The potentiation of the calcium signal in the presence of this compound indicates its modulatory activity.
Visualizations
Caption: Mechanism of action for this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bu.edu [bu.edu]
- 3. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 4. adooq.com [adooq.com]
- 5. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 6. korambiotech.com [korambiotech.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Calcium Assay Kit [bdbiosciences.com]
- 9. thomassci.com [thomassci.com]
- 10. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining NS13001 Application for Studying Purkinje Cell Firing Regularity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NS13001 to study Purkinje cell firing regularity. The information is tailored for researchers, scientists, and drug development professionals working in the field of neuroscience and electrophysiology.
Troubleshooting Guides
Encountering variability or unexpected results is a common aspect of electrophysiological experiments. This guide provides a structured approach to troubleshooting common issues when using this compound to modulate Purkinje cell activity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No discernible effect of this compound on Purkinje cell firing. | Drug Delivery/Concentration: - Inadequate concentration at the target neuron. - Degradation of this compound in the working solution. - Inefficient perfusion of the brain slice. | Drug Delivery/Concentration: - Verify the final concentration of this compound in the aCSF. Consider a concentration-response experiment to determine the optimal dose for your specific setup. - Prepare fresh this compound stock solutions and working solutions daily. Protect from light and store at the recommended temperature. - Ensure the perfusion system allows for complete and rapid exchange of the aCSF in the recording chamber. Check for adequate flow rate. |
| Cell Health: - The recorded Purkinje cell is unhealthy or damaged. - SK channel expression or function is compromised in the slice preparation. | Cell Health: - Monitor the resting membrane potential, input resistance, and action potential waveform of the Purkinje cell before and during the experiment. Only use healthy cells with stable baseline firing. - Optimize slice preparation and recovery conditions to ensure maximal cell viability. | |
| High variability in the response to this compound across different cells or slices. | Experimental Conditions: - Inconsistent slice thickness or quality. - Fluctuations in recording temperature. - Variability in the age of the animals used. | Experimental Conditions: - Maintain a consistent slice thickness (e.g., 250-300 µm) to ensure uniform drug penetration. - Use a temperature controller to maintain a stable bath temperature (e.g., 32-34°C) throughout the experiment. - Use animals from a narrow age range, as ion channel expression can change during development and aging.[1] |
| Endogenous Factors: - Differences in the basal firing rate and regularity of individual Purkinje cells. | Endogenous Factors: - Record a stable baseline of spontaneous firing for a sufficient period (e.g., 5-10 minutes) before applying this compound to normalize the drug's effect to the initial state of each cell. | |
| This compound induces a sudden and irreversible silencing of the Purkinje cell. | Drug Concentration: - The concentration of this compound is too high, leading to excessive hyperpolarization. | Drug Concentration: - Start with a lower concentration of this compound and gradually increase it. Refer to literature for effective concentration ranges (typically in the low micromolar range). |
| Off-target Effects: - At high concentrations, this compound might have off-target effects on other ion channels. | Off-target Effects: - If possible, use a selective SK channel blocker, such as apamin, to confirm that the observed effect is mediated by SK channels. | |
| The vehicle (e.g., DMSO) alone alters Purkinje cell firing. | Vehicle Concentration: - The final concentration of the vehicle in the aCSF is too high. | Vehicle Concentration: - Keep the final concentration of the vehicle (e.g., DMSO) in the aCSF as low as possible (ideally ≤ 0.1%). - Perform a vehicle control experiment to assess the effect of the vehicle alone on Purkinje cell firing. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on Purkinje cells?
A1: this compound is a positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, with a higher selectivity for SK3 and SK2 subtypes over SK1.[2] Purkinje cells express SK2 channels, which play a crucial role in regulating their firing pattern.[1] this compound enhances the sensitivity of these SK channels to intracellular calcium.[2] This leads to an increased potassium efflux following an action potential, resulting in a more pronounced afterhyperpolarization (AHP).[3] The enhanced AHP helps to regularize the tonic firing of Purkinje cells and can decrease their overall firing frequency.[2][3]
Q2: What is the recommended working concentration of this compound for cerebellar slice recordings?
A2: The optimal working concentration of this compound can vary depending on the specific experimental conditions. However, based on studies using SK channel activators in brain slices, a starting concentration in the range of 1-10 µM is recommended. It is advisable to perform a concentration-response curve to determine the EC50 for your specific preparation. In HEK293 cells expressing human SK channels, this compound has the following EC50 values for shifting the Ca2+ activation curve: hSK3 = 0.11 µM, hSK2 = 0.18 µM, and hSK1 > 100 µM.[2]
Q3: What is the appropriate vehicle for dissolving this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in the artificial cerebrospinal fluid (aCSF) to the final working concentration. It is crucial to ensure that the final concentration of DMSO in the aCSF is low (ideally ≤ 0.1%) to avoid any confounding effects on neuronal activity.
Q4: How long should I perfuse the slice with this compound before expecting to see an effect?
A4: The time to effect can vary depending on the perfusion rate of your system and the thickness of the slice. Generally, a stable effect should be observed within 5-15 minutes of continuous perfusion with the this compound-containing aCSF. It is recommended to monitor the firing pattern continuously and wait for the effect to plateau before collecting data for analysis.
Q5: How can I quantify the effect of this compound on Purkinje cell firing regularity?
A5: Several parameters can be used to quantify the regularity of Purkinje cell firing. The most common metrics include:
-
Coefficient of Variation (CV) of the Inter-Spike Interval (ISI): A lower CV indicates more regular firing.
-
CV2 of ISI: This is a measure of local firing regularity, calculated as 2|ISIn+1 - ISIn| / (ISIn+1 + ISIn).[4]
-
Rhythm Index: This is calculated from the autocorrelation of the spike train and provides a measure of rhythmicity.[5][6]
-
Burst Index: This quantifies the proportion of spikes that occur in bursts.[4]
It is recommended to analyze these parameters before and after the application of this compound to quantify its effect.
Experimental Protocols
Detailed Methodology for Patch-Clamp Recording from Purkinje Cells in Acute Cerebellar Slices
This protocol outlines the key steps for preparing acute cerebellar slices and performing whole-cell patch-clamp recordings from Purkinje cells to study the effects of this compound.
1. Solutions and Reagents:
| Solution | Composition |
| NMDG-based Cutting Solution (aCSF) | 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. pH 7.3-7.4, ~300-310 mOsm.[7] |
| Recording aCSF | 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose, 2 mM CaCl2, 1 mM MgCl2. pH 7.4, ~300-310 mOsm. |
| Intracellular Solution (K-gluconate based) | 135 mM K-gluconate, 10 mM HEPES, 10 mM KCl, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine. pH 7.3, ~290 mOsm. |
| This compound Stock Solution | 10 mM this compound in 100% DMSO. Store at -20°C. |
2. Acute Cerebellar Slice Preparation:
-
Anesthetize a P18-P30 mouse with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) NMDG-based cutting solution.
-
Glue the cerebellum to the vibratome stage and cut 250-300 µm sagittal slices in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing NMDG-based cutting solution at 34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber with room temperature, carbogenated recording aCSF for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 ml/min at 32-34°C.
-
Visualize Purkinje cells using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp recording from a Purkinje cell in current-clamp mode.
-
Record the spontaneous firing of the Purkinje cell for a stable baseline period of at least 5 minutes.
-
Prepare the this compound working solution by diluting the stock solution into the recording aCSF to the desired final concentration (e.g., 1-10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Switch the perfusion to the this compound-containing aCSF and record for 10-20 minutes until a stable effect is observed.
-
To test for washout, switch the perfusion back to the control recording aCSF.
4. Data Analysis:
-
Detect action potentials using a voltage threshold.
-
Calculate the inter-spike intervals (ISIs) for the baseline, drug application, and washout periods.
-
Quantify the firing frequency and regularity using the parameters described in FAQ Q5 (CV of ISI, CV2, Rhythm Index, Burst Index).
-
Compare the firing parameters before and after this compound application using appropriate statistical tests.
Mandatory Visualizations
Signaling Pathway of this compound Action on Purkinje Cell Firing
Caption: Signaling pathway of this compound on Purkinje cell SK channels.
Experimental Workflow for Studying this compound Effects on Purkinje Cell Firing
Caption: Workflow for this compound electrophysiology experiments.
References
- 1. SK2 channel expression and function in cerebellar Purkinje cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Downregulation of Purkinje Cell Activity by Modulators of Small Conductance Calcium-Activated Potassium Channels In Rat Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synchronicity and Rhythmicity of Purkinje Cell Firing during Generalized Spike-and-Wave Discharges in a Natural Mouse Model of Absence Epilepsy [frontiersin.org]
- 5. Maturation of Purkinje cell firing properties relies on neurogenesis of excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo analysis of Purkinje cell firing properties during postnatal mouse development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
dealing with potential cytotoxicity of NS13001 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NS13001. The focus is on addressing potential issues of cytotoxicity that may be encountered at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels, specifically SK2 (KCa2.2) and SK3 (KCa2.3). It acts by increasing the apparent calcium sensitivity of these channels, leading to their activation at lower intracellular calcium concentrations.[1] This results in membrane hyperpolarization, which can reduce cellular excitability.
Q2: I am observing unexpected levels of cell death in my cultures treated with high concentrations of this compound. What could be the cause?
A2: While this compound is reported to have fewer off-target effects compared to other SK channel modulators, high concentrations of any small molecule can lead to cytotoxicity.[1] Potential causes for the observed cell death include:
-
Exaggerated Pharmacological Effect: Prolonged and excessive hyperpolarization due to sustained SK channel activation could disrupt normal cellular processes that are dependent on membrane potential, such as ion homeostasis and nutrient transport, potentially leading to apoptosis.
-
Off-Target Effects: Although known to be selective, at very high concentrations, this compound might interact with other unintended cellular targets, leading to toxicity.
-
Compound Precipitation: this compound has limited aqueous solubility. If the concentration used exceeds its solubility limit in the culture medium, the resulting precipitate can cause mechanical stress and cytotoxicity to the cells.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above a certain threshold (usually >0.5%).
Q3: What is a typical effective concentration range for this compound, and what is considered a "high concentration"?
A3: The effective concentration (EC₅₀) of this compound for activating SK channels is subtype-dependent:
A "high concentration" would generally be considered to be significantly above these EC₅₀ values, for instance, in the 10-100 µM range or higher. It is important to note that concentrations up to 10 µM have been shown to be devoid of effects on hERG and voltage-gated sodium channels.[1]
Q4: How can I mitigate potential cytotoxicity associated with this compound?
A4: Several strategies can be employed to minimize cytotoxicity:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration that elicits the desired pharmacological effect in your specific cell model.
-
Solubility and Vehicle Controls: Ensure that the final concentration of this compound in your culture medium does not exceed its solubility limit. Always include a vehicle control (medium with the same final concentration of solvent, e.g., DMSO) to account for any solvent-induced toxicity.
-
Monitor for Precipitation: Visually inspect your culture wells for any signs of compound precipitation after adding this compound.
-
Reduce Exposure Time: If prolonged exposure is causing toxicity, consider reducing the incubation time to the minimum required to observe the desired effect.
-
Use a Different Cell Line: If your cell line is particularly sensitive, you might consider using a more robust cell line for your experiments, if appropriate for your research question.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed across all treated wells. | 1. Inhibitor concentration is too high.2. Solvent (e.g., DMSO) concentration is toxic.3. Compound has precipitated out of solution. | 1. Perform a dose-response experiment to identify the optimal, non-toxic concentration.2. Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.1-0.5%). Run a solvent-only control.3. Check the solubility of this compound in your specific culture medium. Prepare fresh dilutions and visually inspect for precipitates. |
| Inconsistent results between experiments. | 1. Inhibitor instability.2. Repeated freeze-thaw cycles of stock solution. | 1. Prepare fresh dilutions from a concentrated stock for each experiment.2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| No observable effect of this compound, even at high concentrations. | 1. Absence or low expression of SK2/SK3 channels in the cell model.2. Degraded inhibitor. | 1. Confirm the expression of SK2 and/or SK3 channels in your cell line using techniques like qPCR, Western blot, or immunocytochemistry.2. Verify the integrity of your this compound stock. If in doubt, use a fresh batch. |
Data Presentation
Table 1: Potency of this compound on Human SK Channel Subtypes
| Channel Subtype | EC₅₀ (µM) |
| hSK1 | >100 |
| hSK2 | 1.8 |
| hSK3 | 0.14 |
| Data sourced from Kasumu et al., 2012.[1] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMF | 20 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 0.5 mg/mL |
| PBS (pH 7.2) | 0.3 mg/mL |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of serial dilutions in your cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium only (negative control) and medium with the highest concentration of DMSO used (vehicle control).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of cell viability) and select a non-toxic concentration for future experiments.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for determining this compound cytotoxicity.
Caption: Troubleshooting logic for this compound cytotoxicity.
References
Validation & Comparative
NS13001: A Potent and Selective Positive Modulator of SK2 Channels
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of NS13001, a positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, with a specific focus on its selectivity for the SK2 subtype over the SK1 subtype. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of SK channels for therapeutic applications.
This compound has emerged as a valuable pharmacological tool due to its distinct selectivity profile, offering a more targeted approach compared to broader spectrum SK channel activators. Understanding its precise mechanism and selectivity is crucial for its application in studying the physiological roles of SK channel subtypes and for the development of novel therapeutics for neurological disorders such as ataxia.
Comparative Analysis of SK Channel Modulators
This compound demonstrates a clear selectivity for SK2 and SK3 channels over SK1 channels. This selectivity is highlighted when comparing its half-maximal effective concentration (EC50) values against other known SK channel modulators like CyPPA and the pan-selective activator NS309.
| Compound | SK1 (EC50) | SK2 (EC50) | SK3 (EC50) | Selectivity Profile |
| This compound | > 100 µM | 1.6 µM | 0.14 µM | SK3 > SK2 >>> SK1[1] |
| CyPPA | Inactive | 14 µM | 5.6 µM | SK3 > SK2 >>> SK1[1] |
| NS309 | ~10 µM | ~10 µM | ~10 µM | Pan-selective (IK > SK1 ≈ SK2 ≈ SK3)[1] |
Mechanism of Action
This compound acts as a positive allosteric modulator of SK2 and SK3 channels.[1] It does not directly open the channel but rather increases the apparent sensitivity of the channel to intracellular calcium (Ca2+).[1] This mechanism involves a leftward shift in the Ca2+-activation curve, meaning that lower concentrations of intracellular Ca2+ are required to open the channel in the presence of this compound.[1] For instance, in the presence of 1 µM this compound, the EC50 for Ca2+ activation of hSK3 channels shifts from 0.42 µM to 0.11 µM.[1] This potentiation of channel activity at sub-maximal Ca2+ concentrations is a key feature of its modulatory effect.
Experimental Protocols
The following section details the electrophysiological methods used to characterize the selectivity and potency of this compound on human SK (hSK) channel subtypes.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells were used for their low endogenous potassium channel expression.
-
Transfection: HEK293 cells were stably transfected with plasmids containing the cDNA for either hSK1, hSK2, or hSK3 channel subunits. Successful transfection was typically confirmed by a fluorescent reporter protein co-expressed with the channel.
Electrophysiological Recordings
-
Configuration: The inside-out patch-clamp technique was predominantly used to allow for precise control of the intracellular (bath) solution, particularly the free Ca2+ concentration.
-
Electrodes: Borosilicate glass pipettes were pulled to a resistance of 2-5 MΩ when filled with the pipette solution.
Solutions
-
Pipette (Intracellular) Solution (in mM): 150 KCl, 10 HEPES, and 10 EGTA. The pH was adjusted to 7.2 with KOH.
-
Bath (Extracellular) Solution (in mM): 150 KCl, 10 HEPES, with varying concentrations of CaCl2 and a Ca2+ chelator (e.g., EGTA, BAPTA) to achieve specific free Ca2+ concentrations (e.g., 0.2 µM for determining EC50 of the compound, and a range of concentrations for determining the Ca2+ sensitivity shift). The pH was adjusted to 7.2 with KOH.
Voltage Protocol and Data Acquisition
-
Voltage Protocol: A voltage ramp protocol was typically applied to the patch. For example, the membrane potential was ramped from a holding potential of -100 mV to +100 mV over a period of 200 ms. This allows for the measurement of current over a range of voltages in a short period.
-
Data Acquisition: Currents were recorded using an patch-clamp amplifier and digitized. Data was acquired and analyzed using software such as pCLAMP.
Data Analysis
-
Current Measurement: The current amplitude at a specific negative membrane potential (e.g., -80 mV) was measured at different concentrations of the test compound.
-
Normalization: The current in the presence of a test compound was normalized to the maximal current elicited by a saturating concentration of intracellular Ca2+ (e.g., 10 µM) in the same patch.
-
EC50 Calculation: The concentration-response data were fitted to the Hill equation using a non-linear regression analysis in software such as GraphPad Prism to determine the EC50 and Hill coefficient (nH). The Hill equation is as follows: Response = Bottom + (Top - Bottom) / (1 + (EC50 / [Drug])^HillSlope)
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for assessing the selectivity of this compound and its effect on the SK channel signaling pathway.
References
A Comparative Analysis of SK Channel Modulators: NS13001 versus CyPPA
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of two key small-conductance calcium-activated potassium (SK) channel modulators, NS13001 and CyPPA, supported by experimental data.
Small-conductance calcium-activated potassium (SK) channels are crucial regulators of neuronal excitability and have emerged as promising therapeutic targets for a range of neurological disorders, including spinocerebellar ataxias and other conditions characterized by neuronal hyperexcitability.[1][2][3][4][5] This guide focuses on a comparative analysis of two prominent positive allosteric modulators of SK channels: this compound and its predecessor, CyPPA.
This compound was developed through an optimization program based on CyPPA, with the goal of improving potency and selectivity.[1][6] Both compounds are subtype-selective, primarily targeting SK2 and SK3 channels over SK1 and intermediate-conductance (IK) channels.[1][2][3][7][8][9][10] Their mechanism of action involves increasing the apparent sensitivity of the channels to intracellular calcium, thereby enhancing their activity at lower calcium concentrations.[1][6][10]
Quantitative Performance Comparison
The following table summarizes the potency of this compound and CyPPA on human SK (hSK) channel subtypes as determined by electrophysiological studies.
| Compound | hSK1 EC50 (μM) | hSK2 EC50 (μM) | hSK3 EC50 (μM) |
| This compound | > 100 | 1.8 | 0.14 |
| CyPPA | Inactive | 14 | 5.6 |
Data sourced from Kasumu et al., 2012 and Hougaard et al., 2007, as cited in Kasumu et al., 2012.[1][6]
As the data indicates, this compound demonstrates significantly higher potency for both hSK2 and hSK3 channels compared to CyPPA. Notably, the potency of this compound for hSK3 is approximately 40-fold greater than that of CyPPA. Both compounds show minimal to no activity on the hSK1 subtype.
Signaling Pathway and Mechanism of Action
This compound and CyPPA act as positive allosteric modulators of SK2 and SK3 channels. Their binding enhances the channels' sensitivity to intracellular calcium, leading to an increased open probability at a given calcium concentration. This, in turn, facilitates potassium efflux, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.
Caption: Signaling pathway of SK channel modulation by this compound and CyPPA.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the potency and selectivity of SK channel modulators.
Electrophysiological Recordings from HEK293 Cells
Objective: To determine the concentration-response relationship of this compound and CyPPA on heterologously expressed human SK1, SK2, and SK3 channels.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in standard growth medium.
-
Cells are transiently transfected with plasmids encoding the desired human SK channel subtype (hSK1, hSK2, or hSK3).
Patch-Clamp Electrophysiology:
-
Configuration: Inside-out patch-clamp recordings are performed on the transfected HEK293 cells.[1] This configuration allows for the direct application of the compounds to the intracellular face of the cell membrane where the modulator binding site is located.
-
Solutions:
-
The pipette (extracellular) solution and the bath (intracellular) solution contain symmetrical potassium concentrations to isolate the potassium currents.
-
The intracellular solution contains a calcium buffer (e.g., EGTA) to precisely control the free calcium concentration at a sub-maximal level (e.g., 0.2 µM) to allow for the observation of potentiation by the modulators.[1][6]
-
-
Voltage Protocol: Voltage ramps are applied to measure the current-voltage (I-V) relationship of the SK channel currents.[1][6]
-
Data Acquisition and Analysis:
-
SK channel currents are recorded in the absence and presence of increasing concentrations of the test compound (this compound or CyPPA).
-
The current amplitude at a specific negative membrane potential (e.g., -75 mV) is measured.[1][6]
-
The current at each compound concentration is normalized to the maximal current elicited by a saturating concentration of calcium (e.g., 10 µM) in the same patch.[1][6]
-
The concentration-response data are fitted to the Hill equation to determine the EC50 (half-maximal effective concentration) and the Hill coefficient (nH).[6]
-
Caption: Experimental workflow for determining the potency of SK channel modulators.
Conclusion
The available experimental data clearly indicates that this compound is a more potent and selective positive modulator of SK2 and SK3 channels compared to CyPPA. This enhanced potency, particularly for the SK3 subtype, suggests that this compound may offer a more targeted therapeutic approach with the potential for greater efficacy at lower concentrations, which could translate to a more favorable side-effect profile in clinical applications. The development of this compound from CyPPA highlights a successful structure-activity relationship study, providing a valuable tool for further investigation into the therapeutic potential of SK channel modulation.
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CyPPA, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. dovepress.com [dovepress.com]
- 5. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of NS13001 and NS309 in restoring neuronal function
In the pursuit of therapeutic agents to restore neuronal function in the face of neurodegenerative diseases and injury, positive modulators of small-conductance calcium-activated potassium (SK) channels have emerged as a promising class of compounds. This guide provides a detailed comparison of two prominent SK channel modulators, NS13001 and NS309, with a focus on their efficacy, mechanisms of action, and experimental validation. This objective analysis is intended for researchers, scientists, and drug development professionals in the field of neuroscience.
Mechanism of Action and Selectivity
Both this compound and NS309 exert their effects by positively modulating SK channels, which are critical regulators of neuronal excitability.[1] These channels contribute to the afterhyperpolarization that follows action potentials, thereby influencing neuronal firing patterns.[1] By enhancing the activity of SK channels, these modulators can help to stabilize irregular neuronal firing, a common pathology in various neurological disorders.[2]
The key distinction between the two compounds lies in their selectivity for different SK channel subtypes. This compound was developed as a selective positive modulator of SK2 and SK3 channels, with a preference for SK3 (hSK3 > hSK2 >>> hSK1).[3] In contrast, NS309 is a potent, pan-selective activator of both SK (KCa2) and intermediate-conductance (IK or KCa3.1) calcium-activated potassium channels.[3][4] This broader spectrum of activity for NS309 may contribute to different physiological effects compared to the more targeted action of this compound.
Quantitative Comparison of Potency
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and NS309 for various human SK (hSK) channel subtypes, providing a quantitative measure of their potency.
| Compound | hSK1 (EC50 in µM) | hSK2 (EC50 in µM) | hSK3 (EC50 in µM) | hIK (EC50 in µM) | Reference |
| This compound | > 100 | 1.8 | 0.14 | No activating effect | [3][4] |
| NS309 | ~0.6 | ~0.6 | ~0.6 | ~0.02 | [3][5] |
Note: EC50 values for NS309 on SK subtypes are based on in-house NeuroSearch data generated in a similar manner to the this compound data, as cited in Kasumu et al., 2012.[3] The IK channel EC50 for NS309 is from Strøbæk et al., 2004, as cited in Wulff et al., 2017.[5]
Efficacy in Preclinical Models
While direct head-to-head efficacy studies in the same disease model are limited, independent research highlights the potential of both compounds in different models of neuronal dysfunction.
This compound in Spinocerebellar Ataxia Type 2 (SCA2): In a transgenic mouse model of SCA2, a neurodegenerative disorder characterized by irregular Purkinje cell firing, oral administration of this compound was shown to restore regular pacemaker activity of these neurons.[3] This restoration of neuronal function at the cellular level was accompanied by an alleviation of behavioral and neuropathological phenotypes in the aging SCA2 mice.[3]
NS309 in Traumatic Brain Injury (TBI): In a rat model of TBI, treatment with NS309 significantly reduced brain edema and attenuated neurological function deficits.[6] The neuroprotective effects of NS309 in this context were attributed to its anti-inflammatory and immunomodulatory properties, including a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[6] Furthermore, NS309 was found to reduce neuronal apoptosis following TBI.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Potassium SK Channel Activator NS309 Protects Against Experimental Traumatic Brain Injury Through Anti-Inflammatory and Immunomodulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potassium SK Channel Activator NS309 Protects Against Experimental Traumatic Brain Injury Through Anti-Inflammatory and Immunomodulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of NS13001's effects on neuronal firing with control compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NS13001, a selective positive modulator of small-conductance calcium-activated potassium (SK/KCa2) channels, with relevant control compounds to validate its effects on neuronal firing. The information presented herein is supported by experimental data and detailed protocols to assist researchers in designing and interpreting their own studies.
This compound has emerged as a potent tool for investigating the role of SK channels in neuronal excitability and as a potential therapeutic agent for neurological disorders such as spinocerebellar ataxia.[1][2] It acts as a selective positive allosteric modulator of SK2 (KCa2.2) and SK3 (KCa2.3) channels, increasing their sensitivity to activation by intracellular calcium.[1][3] This modulation leads to a hyperpolarizing influence on the neuronal membrane, thereby affecting firing patterns.
Comparative Analysis of this compound and Control Compounds
To rigorously assess the specific effects of this compound, it is essential to compare its activity with that of well-characterized positive and negative control compounds.
-
Positive Controls: Compounds like NS309 and CyPPA also act as positive modulators of SK channels. NS309 is a potent pan-selective IK/SK channel modulator, while CyPPA shows selectivity for SK2/3 channels, similar to this compound.[1]
-
Negative Control: Apamin , a peptide toxin from bee venom, is a potent and selective inhibitor of SK channels and serves as an excellent negative control to demonstrate the SK channel-dependency of observed effects.[1]
The following table summarizes the key quantitative data for these compounds.
| Compound | Target(s) | Mechanism of Action | EC50 (hSK3) | EC50 (hSK2) | EC50 (hSK1) | Effect on Neuronal Firing |
| This compound | SK2, SK3 | Positive Allosteric Modulator | 0.14 µM[1] | 1.8 µM[1] | > 100 µM[1] | Decreases firing rate, regularizes firing pattern[1][2][4] |
| NS309 | SK1, SK2, SK3, IK | Positive Modulator | Comparable to this compound[1] | Comparable to this compound[1] | Comparable to this compound[1] | Decreases firing rate[1] |
| CyPPA | SK2, SK3 | Positive Allosteric Modulator | SK3 > SK2 >>> SK1[1] | SK3 > SK2 >>> SK1[1] | SK3 > SK2 >>> SK1[1] | Stabilizes firing rates[4] |
| Apamin | SK channels | Inhibitor | N/A | N/A | N/A | Increases firing rate, induces bursting[1] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize both the underlying signaling pathway and the experimental procedure for its validation.
Caption: Mechanism of this compound-mediated SK channel activation.
Caption: Workflow for electrophysiological validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are protocols for key experiments used to validate the effects of this compound.
Patch-Clamp Electrophysiology on Cultured Cells Expressing SK Channels
This method allows for the direct measurement of ion channel activity in a controlled environment.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media and transiently transfected with plasmids encoding the desired human SK channel subtype (hSK1, hSK2, or hSK3).
-
Electrophysiological Recording: Whole-cell or inside-out patch-clamp recordings are performed 24-48 hours post-transfection.
-
Pipette Solution (intracellular): Contains a potassium-based solution (e.g., K-gluconate) and a calcium buffer (e.g., EGTA) to control the free Ca²⁺ concentration.
-
Bath Solution (extracellular): Contains a physiological saline solution (e.g., Hanks' Balanced Salt Solution).
-
-
Compound Application: this compound and control compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted into the bath solution to the final desired concentration. The solution is perfused over the patched cell.
-
Data Acquisition and Analysis: Currents are recorded using an amplifier and digitized. The effect of the compound is quantified by measuring the change in current amplitude at a specific membrane potential. Concentration-response curves are generated to determine EC₅₀ values.[1]
Brain Slice Electrophysiology
This ex vivo technique allows for the study of neuronal firing in a more physiologically relevant context.
-
Slice Preparation: Brains are rapidly extracted from rodents and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Slices of a specific brain region (e.g., cerebellum for Purkinje cells) are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature. Whole-cell or cell-attached patch-clamp recordings are used to monitor the spontaneous firing of individual neurons.[1][5]
-
Compound Perfusion: A stable baseline of neuronal firing is recorded before switching to aCSF containing the test compound (this compound, NS309, CyPPA, or apamin). The effects on firing rate, interspike interval, and firing pattern are recorded.[1]
-
Data Analysis: Changes in firing frequency and pattern are quantified and compared to the baseline and to the effects of control compounds.[4]
Multielectrode Array (MEA) Recordings
MEAs enable the simultaneous recording of the electrical activity of a network of neurons over extended periods.[6][7][8][9]
-
Cell Culture: Primary neurons are cultured on MEA plates, which contain a grid of electrodes. The cultures are allowed to mature and form functional networks.[10]
-
Recording: Spontaneous network activity is recorded before and after the application of this compound or control compounds.[6]
-
Data Analysis: A variety of parameters can be analyzed, including mean firing rate, burst frequency, burst duration, and network synchrony.[7] This provides a broader understanding of the compound's effect on neuronal network dynamics.
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Measuring the Firing Rate of High-Resistance Neurons with Cell-Attached Recording - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central/Peripheral Neuronal Firing Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 7. Neurotoxicity Screening with High-Throughput Microelectrode Arrays | Axion Biosystems [axionbiosystems.com]
- 8. Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development | eNeuro [eneuro.org]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
Cross-Validation of NS13001's Mechanism of Action Using Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NS13001, a selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels 2 and 3 (SK2/KCa2.2 and SK3/KCa2.3), with other SK channel modulators. We will delve into its mechanism of action, supported by experimental data from genetic models, and provide detailed protocols for key experiments. This document aims to offer an objective assessment of this compound's performance and its potential as a therapeutic agent, particularly in the context of neurodegenerative disorders such as spinocerebellar ataxias (SCAs).
Mechanism of Action of this compound
This compound is a potent and selective positive allosteric modulator of SK2 and SK3 channels.[1] It acts by increasing the apparent sensitivity of these channels to intracellular calcium (Ca2+), leading to their activation at lower Ca2+ concentrations.[1] This sensitizing effect results in an increased potassium (K+) efflux, which hyperpolarizes the cell membrane and reduces neuronal excitability. The selectivity of this compound is a key feature, with a potency order of SK3 > SK2 >>> SK1.[1] This selectivity is crucial as SK1, SK2, and SK3 channels have distinct distributions and physiological roles in the central nervous system.
The proposed mechanism involves this compound binding to a pocket at the interface between the SK channel protein and calmodulin (CaM), which is the Ca2+ sensor for these channels. This allosteric modulation stabilizes the open conformation of the channel in the presence of Ca2+.
Cross-Validation of this compound's Mechanism Using Genetic Models
While direct experimental evidence of this compound in SK2 or SK3 knockout mice is not yet published, its mechanism can be cross-validated by examining its effects in relevant disease models and by considering the phenotypes of SK channel knockout mice.
Spinocerebellar Ataxia Type 2 (SCA2) Transgenic Mouse Model
The primary genetic model used to validate the therapeutic potential of this compound is the SCA2 transgenic mouse.[1][2] These mice express the human ataxin-2 protein with a polyglutamine expansion, leading to progressive motor deficits and Purkinje cell degeneration, mirroring the human disease.[1]
In this model, this compound has been shown to:
-
Restore regular pacemaker activity of Purkinje cells: Cerebellar Purkinje cells in SCA2 mice exhibit irregular firing patterns.[3] Treatment with this compound normalizes this firing, converting bursting activity back to a tonic, regular pattern.[1][4]
-
Improve motor coordination: Oral administration of this compound to SCA2 mice leads to significant improvements in motor performance, as assessed by the rotarod and beam walk tests.[1][2]
-
Alleviate neuropathology: this compound treatment has been shown to reduce the degeneration of Purkinje cells in the cerebellum of SCA2 mice.[2]
Inferences from SK2 and SK3 Knockout Mouse Models
The phenotypes of SK2 and SK3 knockout mice provide strong indirect support for the selective mechanism of this compound.
-
SK2 Knockout Mice: Mice lacking the SK2 channel exhibit significant motor coordination deficits. This highlights the critical role of SK2 channels in motor control and suggests that the beneficial effects of this compound in ataxia models are likely mediated through its action on SK2 channels.
-
SK3 Knockout Mice: In contrast, SK3 single knockout mice do not display a clear motor phenotype.[1] This observation supports the hypothesis that the therapeutic effects of this compound on motor function are primarily driven by its modulation of SK2 channels, even though it is also potent at SK3 channels.[1]
The logical workflow for this cross-validation is depicted below:
Figure 1. Logical workflow for the cross-validation of this compound's mechanism.
Comparison with Alternative SK Channel Modulators
Several other compounds are known to modulate SK channels. Here, we compare this compound with some of the most relevant alternatives.
| Compound | Selectivity | Potency (EC50) | Key Findings in Genetic Models |
| This compound | SK3 > SK2 >>> SK1 [1] | hSK3: 0.14 µM, hSK2: 1.8 µM [1] | SCA2 mice: Restores regular Purkinje cell firing, improves motor performance, and reduces Purkinje cell loss.[1][2] |
| CyPPA | SK3 > SK2 >>> SK1, IK (inactive)[1][5] | hSK3: 5.6 µM, hSK2: 14 µM[6] | SCA2 mice: Less effective than NS309 in restoring tonic firing in Purkinje cells.[1] PINK1/HtrA2 deficient mice (Parkinson's model): May have neuroprotective effects.[7] |
| NS309 | IK > SK1 = SK2 = SK3 (Pan-selective)[1] | hSK3: 0.3 µM[5] | SCA2 mice: Converts bursting Purkinje cell firing to a tonic pattern.[1] |
| Chlorzoxazone | Broad-spectrum SK/IK activator[1] | Lower potency | Episodic Ataxia Type 2 (EA2) mice: Normalizes Purkinje cell firing and improves motor function.[1] SCA2 mice: Normalizes firing activity of Purkinje cells.[3][8][9] |
| Riluzole | Broad-spectrum, also affects other channels | Lower potency for SK channels | SCA3 mice: Provides benefit in a mouse model.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound.
In Vivo Extracellular Single-Unit Recording of Purkinje Cells in SCA2 Mice
This protocol is adapted from studies investigating the electrophysiological effects of SK channel modulators in SCA2 transgenic mice.[3][8][9][10]
Objective: To record the spontaneous firing activity of cerebellar Purkinje cells in vivo in anesthetized SCA2 and wild-type mice.
Materials:
-
SCA2-58Q transgenic mice and wild-type littermates
-
Anesthetic (e.g., urethane)
-
Stereotaxic apparatus
-
Heating pad with feedback control
-
Micromanipulator
-
Glass microelectrodes (filled with 2 M NaCl)
-
Amplifier and data acquisition system
Procedure:
-
Anesthetize the mouse with an initial dose of urethane (e.g., 1.2 g/kg, i.p.), followed by a supplemental dose to maintain a stable level of anesthesia.
-
Mount the mouse in a stereotaxic frame and maintain its body temperature at 37°C using a heating pad.
-
Perform a craniotomy over the cerebellum to expose the vermis.
-
Carefully remove the dura mater to allow for electrode insertion.
-
Lower a glass microelectrode into the cerebellar cortex using a micromanipulator.
-
Identify Purkinje cells based on their characteristic simple and complex spike firing patterns.
-
Record spontaneous firing activity for a baseline period.
-
Administer the test compound (e.g., this compound or vehicle) via intraperitoneal injection.
-
Continue recording to observe any changes in firing rate and pattern.
-
Analyze the recorded data to quantify firing frequency, regularity (coefficient of variation of the inter-spike interval), and the presence of bursting activity.
Figure 2. Experimental workflow for in vivo electrophysiology.
Immunohistochemistry for Purkinje Cell Analysis in SCA2 Mice
This protocol is a general guideline for assessing Purkinje cell morphology and number in the cerebellum of SCA2 mice.[11][12][13][14]
Objective: To visualize and quantify Purkinje cells in cerebellar sections from SCA2 and wild-type mice.
Materials:
-
SCA2-58Q transgenic mice and wild-type littermates
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Cryostat or vibrating microtome
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody (e.g., anti-Calbindin D-28k)
-
Secondary antibody (fluorescently labeled)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Deeply anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions until it sinks.
-
Freeze the brain and cut sagittal sections (e.g., 30 µm thick) using a cryostat or vibrating microtome.
-
Wash the sections in PBS and then incubate in blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary antibody (e.g., rabbit anti-Calbindin D-28k) overnight at 4°C.
-
Wash the sections in PBS and then incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Wash the sections in PBS, counterstain with DAPI if desired, and mount on slides with mounting medium.
-
Image the sections using a fluorescence microscope.
-
Quantify Purkinje cell number (e.g., linear density) and analyze dendritic arborization.
Signaling Pathway of this compound Action in a Purkinje Cell
The therapeutic effect of this compound in SCA2 is believed to stem from its ability to normalize the firing pattern of Purkinje cells, thereby reducing excitotoxicity. The signaling pathway is initiated by neuronal activity that leads to an influx of Ca2+, which is then sensed by SK2/3 channels. In SCA2, this process is dysregulated. This compound enhances the sensitivity of SK2/3 channels to Ca2+, promoting K+ efflux and membrane hyperpolarization, which helps to restore the regular pacemaking activity of the neuron.
Figure 3. Signaling pathway of this compound in a Purkinje cell.
Conclusion
This compound stands out as a potent and selective positive modulator of SK2 and SK3 channels. Its efficacy in the SCA2 transgenic mouse model, a well-established genetic model of cerebellar ataxia, is promising. While direct validation in SK2/SK3 knockout mice is a necessary next step for the field, the existing evidence from disease models and the phenotypes of knockout mice provide a strong foundation for its proposed mechanism of action. The superior selectivity and potency of this compound compared to some older SK channel modulators make it a valuable research tool and a potential therapeutic candidate for SCAs and other neurological disorders characterized by neuronal hyperexcitability. Further studies in other genetic models of ataxia will be crucial to fully elucidate its therapeutic potential across a broader range of diseases.
References
- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo analysis of cerebellar Purkinje cell activity in SCA2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological Studies Support Utility of Positive Modulators of SK Channels for the Treatment of Spinocerebellar Ataxia Type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyPPA | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 7. CyPPA, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. In vivo analysis of the spontaneous firing of cerebellar Purkinje cells in awake transgenic mice that model spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo analysis of cerebellar Purkinje cell activity in SCA2 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in Purkinje cell firing and gene expression precede behavioral pathology in a mouse model of SCA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Optimized immunohistochemical analysis of cerebellar purkinje cells using a specific biomarker, calbindin d28k - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of NS13001 and SKA-31 on SK channel activation
An Objective Comparison of NS13001 and SKA-31 for Small-Conductance Calcium-Activated Potassium (SK) Channel Activation
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is critical for investigating the physiological roles of ion channels and for developing novel therapeutics. Small-conductance calcium-activated potassium (SK) channels, which are crucial regulators of neuronal excitability and cellular signaling, are modulated by various small molecules.[1] This guide provides a detailed comparative analysis of two prominent SK channel activators, this compound and SKA-31, focusing on their distinct selectivity profiles, mechanisms of action, and the experimental protocols used for their characterization.
Mechanism of Action: Positive Allosteric Modulators
SK channels are gated by intracellular calcium (Ca²⁺), but not directly. Instead, Ca²⁺ binds to the protein calmodulin (CaM), which is constitutively associated with the channel's C-terminus. The binding of Ca²⁺ to CaM induces a conformational change that opens the channel pore, allowing potassium ions (K⁺) to flow out of the cell and hyperpolarize the membrane.[2][3]
Both this compound and SKA-31 function as positive allosteric modulators, also known as positive gating modulators.[4][5][6] They do not open the channel directly but bind to a site distinct from the Ca²⁺ binding site on calmodulin. This binding enhances the sensitivity of the channel complex to intracellular Ca²⁺. The practical effect is a "left-ward shift" in the Ca²⁺-activation curve, meaning the channels can be opened at lower intracellular Ca²⁺ concentrations than would normally be required.[7]
Data Presentation: Quantitative Comparison
The primary distinction between this compound and SKA-31 lies in their potency and selectivity across the different subtypes of calcium-activated potassium channels. SK channels are comprised of three subtypes (SK1, SK2, SK3, encoded by KCNN1-3) and are closely related to the intermediate-conductance (IK) channel (KCa3.1, encoded by KCNN4).[6]
| Parameter | This compound | SKA-31 |
| Mechanism | Positive Allosteric Modulator | Positive Gating Modulator |
| Selectivity Profile | SK3 > SK2 >>> SK1; Inactive on KCa3.1 (IK)[6][7][8] | KCa3.1 (IK) > SK2 ≈ SK1 ≈ SK3[9][10] |
| EC₅₀ hSK1 (KCa2.1) | > 100 µM[7] | ~2.9 µM[9] |
| EC₅₀ hSK2 (KCa2.2) | ~1.8 µM[7] | ~1.9 µM - 2.9 µM[10] |
| EC₅₀ hSK3 (KCa2.3) | ~0.14 µM (140 nM)[7] | ~2.9 µM[9] |
| EC₅₀ hKCa3.1 (IK) | Inactive[6] | ~0.26 µM (260 nM)[9][10] |
EC₅₀ (Half-maximal effective concentration) values indicate the concentration of the compound required to elicit 50% of its maximal effect. Lower values indicate higher potency.
Signaling Pathway and Experimental Workflow
To understand how these compounds are studied, it is useful to visualize both the biological pathway they modulate and the experimental process for their evaluation.
Caption: SK channel activation by intracellular Ca²⁺ via calmodulin and modulation by activators.
Caption: Experimental workflow for characterizing SK channel activators using electrophysiology.
Experimental Protocols
The data presented above are primarily derived from electrophysiological experiments, specifically using the patch-clamp technique. This method allows for the direct measurement of ion flow through channels in the cell membrane.
Protocol: Electrophysiological Characterization in a Heterologous Expression System
This protocol is designed for characterizing the effect of a compound on a specific SK channel subtype expressed in a cell line (e.g., HEK293 cells) that does not endogenously express the channel.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Transiently transfect the cells with a plasmid vector containing the cDNA for the human SK channel subtype of interest (e.g., hSK1, hSK2, or hSK3). A co-transfection with a marker gene like Green Fluorescent Protein (GFP) is often used to identify successfully transfected cells.
-
Allow 24-48 hours for channel expression post-transfection.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.
-
Intracellular Ca²⁺ Buffering: To control the free intracellular Ca²⁺ concentration ([Ca²⁺]i), varying amounts of CaCl₂ are added to the internal solution. The final free [Ca²⁺] is calculated using software (e.g., MaxChelator). For studying activators, a sub-maximal [Ca²⁺]i (e.g., 0.2 µM) is typically used to establish a baseline current.[7]
3. Electrophysiological Recording (Inside-Out Patch Configuration):
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Identify a transfected cell (e.g., by GFP fluorescence) and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Excise the patch of membrane by pulling the pipette away from the cell to achieve the "inside-out" configuration. This exposes the intracellular face of the channel to the bath solution, allowing for rapid changes in the [Ca²⁺] and compound concentration.
-
Hold the membrane potential at a constant voltage (e.g., -80 mV).
-
Perfuse the patch with the external solution containing a low, fixed concentration of Ca²⁺ (e.g., 0.2 µM) to record a stable baseline current.
-
Apply the test compound (this compound or SKA-31) at various concentrations to the bath to determine the dose-dependent activation of the channel.
-
To determine the maximal channel activation, apply a saturating concentration of Ca²⁺ (e.g., 10 µM) at the end of the experiment.[7]
4. Data Analysis:
-
Measure the current amplitude at each compound concentration.
-
Normalize the current elicited by the compound to the maximal current elicited by the saturating Ca²⁺ concentration.[7]
-
Plot the normalized current as a function of compound concentration and fit the data to the Hill equation to determine the EC₅₀ value.
Summary and Conclusion
This compound and SKA-31 are both valuable tools for studying calcium-activated potassium channels, but their distinct selectivity profiles dictate their optimal applications.
-
This compound is a potent and highly selective activator of SK2 and SK3 channels , with a marked preference for SK3.[7] Its inactivity on SK1 and KCa3.1 (IK) channels makes it an excellent tool for isolating the functional roles of SK2/3 channels, particularly in the central nervous system where these subtypes are prominently expressed.[4][6]
-
SKA-31 is a broader spectrum activator that potently modulates KCa3.1 (IK) channels and, to a lesser extent, all three SK channel subtypes.[9] This makes it particularly useful for studying physiological processes where KCa3.1 channels play a key role, such as in the vascular endothelium and the immune system.[5] Its ability to lower blood pressure is primarily attributed to its action on KCa3.1 channels.
The choice between this compound and SKA-31 should therefore be guided by the specific channel subtype and biological system under investigation. The experimental protocols outlined provide a robust framework for the continued characterization of these and other novel ion channel modulators.
References
- 1. SK channel - Wikipedia [en.wikipedia.org]
- 2. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation mechanism of a human SK-calmodulin channel complex elucidated by cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SKA-31, a novel activator of SKCa and IKCa channels, increases coronary flow in male and female rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SKA 31 | KCa3.1 channel activator | Hello Bio [hellobio.com]
Assessing the Off-Target Profile of NS13001 on Sodium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS13001 is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels, specifically showing high affinity for SK3 and SK2 subtypes over SK1.[1] While its primary activity is well-documented, a comprehensive understanding of its off-target effects, particularly on voltage-gated sodium channels (Nav), is crucial for a thorough safety and selectivity assessment. Off-target interactions with sodium channels can lead to significant adverse effects, impacting neuronal and cardiac function. This guide provides a comparative overview of the known off-target profiles of this compound and other relevant SK channel modulators on sodium channels, based on available experimental data.
This compound: Known Selectivity and Data Gaps
This compound was developed as a selective modulator of SK2 and SK3 channels. Electrophysiological studies have demonstrated its high potency in enhancing the activity of these channels. However, a comprehensive screening of this compound against a broad panel of ion channels, including the various subtypes of voltage-gated sodium channels (Nav1.1-1.9), is not extensively reported in publicly available literature. This represents a significant data gap in the off-target profile of this compound.
Comparative Analysis with Other SK Channel Modulators
To provide context for the potential off-target effects of this compound, this section reviews the known sodium channel activity of structurally related or functionally similar SK channel modulators.
CyPPA
CyPPA (N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine) is a well-characterized positive modulator of SK2 and SK3 channels and is structurally related to this compound. Studies have indicated that CyPPA may exhibit off-target effects on sodium channels. Specifically, it has been reported to inhibit voltage-gated sodium channel currents in rat dorsal root ganglion neurons, albeit at concentrations higher than those required for SK channel modulation.
NS309
Table 1: Comparative Off-Target Profile on Sodium Channels
| Compound | Primary Target(s) | Known Off-Target Effects on Sodium Channels | Reference |
| This compound | SK2/SK3 Positive Allosteric Modulator | No publicly available data on direct sodium channel activity. | |
| CyPPA | SK2/SK3 Positive Modulator | Inhibition of Nav channels at higher concentrations. | |
| NS309 | SK1/SK2/SK3 Positive Modulator | No publicly available data on direct sodium channel activity. | |
| NS8593 & UCL1684 | SK Channel Inhibitors | Potent atrial-selective inhibition of sodium channel activity. |
Experimental Protocols for Assessing Off-Target Sodium Channel Activity
The gold-standard method for evaluating the effect of a compound on sodium channels is patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel currents in live cells.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol is designed to assess the inhibitory or modulatory effect of a test compound on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing a specific Nav channel subtype).
1. Cell Preparation:
- Culture HEK293 cells stably expressing the sodium channel subtype of interest (e.g., Nav1.1 - Nav1.9) to 70-80% confluency.
- Dissociate the cells using a gentle, enzyme-free dissociation solution to obtain a single-cell suspension.
- Plate the cells onto glass coverslips suitable for microscopy and electrophysiological recording.
2. Solution Preparation:
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
- External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
3. Electrophysiological Recording:
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
- Position the pipette onto a single cell and form a high-resistance (GΩ) seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -100 mV.
- Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).
- Record baseline currents in the absence of the test compound.
- Perfuse the cell with the external solution containing various concentrations of the test compound (e.g., this compound).
- Record sodium currents at each concentration to determine the effect of the compound.
4. Data Analysis:
- Measure the peak amplitude of the sodium current at each test concentration.
- Normalize the current amplitude to the baseline current to calculate the percentage of inhibition or potentiation.
- Plot the concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ or EC₅₀ value.
Visualizing Experimental Workflow and Signaling Pathways
To illustrate the process of assessing off-target effects and the underlying cellular mechanisms, the following diagrams are provided.
References
Validating the Neuroprotective Effects of NS13001 Against Excitotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death, is a key mechanism in a host of neurological disorders. The development of neuroprotective agents that can mitigate this process is a critical area of research. This guide provides a comparative analysis of NS13001, a selective positive modulator of small-conductance calcium-activated potassium (SK) channels, against other neuroprotective agents in the context of excitotoxicity.
Overview of this compound and Alternatives
This compound is a potent and selective positive modulator of SK2 and SK3 channels (KCa2.2 and KCa2.3). Its neuroprotective effects are believed to stem from its ability to enhance the calcium sensitivity of these channels, leading to neuronal hyperpolarization and a reduction in neuronal excitability. This guide compares this compound with two widely recognized neuroprotective agents that act through different mechanisms:
-
Memantine: An uncompetitive, low-to-moderate affinity N-methyl-D-aspartate (NMDA) receptor antagonist. It preferentially blocks the excessive, pathological activation of NMDA receptors associated with excitotoxicity while sparing normal synaptic transmission.[1][2][3][4]
-
Riluzole: A multifaceted neuroprotective agent with a complex mechanism of action. It is known to inhibit glutamate release, inactivate voltage-gated sodium channels, and block postsynaptic glutamate receptors.[1][5][6][7]
Comparative Data on Neuroprotective Efficacy
Table 1: Qualitative Comparison of Neuroprotective Effects Against Glutamate-Induced Excitotoxicity
| Feature | This compound (inferred from SK Channel Activators) | Memantine | Riluzole |
| Primary Mechanism | Positive modulator of SK2/3 channels | Uncompetitive NMDA receptor antagonist | Inhibition of glutamate release, Na+ channel blocker, NMDA receptor antagonist |
| Effect on Neuronal Excitability | Decreases | Decreases | Decreases |
| Protection against NMDA-induced toxicity | Indirectly, by reducing overall excitability | Directly blocks NMDA receptor channels | Directly and indirectly |
| Protection in non-NMDA receptor models | Demonstrated (e.g., in HT-22 cells)[8] | Limited | Yes, through pre-synaptic mechanisms |
| Use-Dependency | No | Yes | No |
Table 2: Quantitative Data on Neuroprotective Agents (Data for CyPPA used as a proxy for this compound)
| Compound | Assay Model | Endpoint | Efficacy | Reference |
| CyPPA | Glutamate-induced toxicity in HT-22 neuronal cells | Cell Viability (MTT assay) | Robust and long-lasting protection | [8] |
| Memantine | Glutamate-induced excitotoxicity in cortical neurons | Neuronal Activity Synchronization | Completely prevented loss of synchronization at 50 µM | [2] |
| Riluzole | Glutamate-induced neurotoxicity in motoneuron-enriched cultures | Cell Viability | Significantly reduced glutamate toxicity in a dose-dependent manner | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate neuroprotection against excitotoxicity.
Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures
This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse brains and plated on poly-D-lysine-coated plates. Cultures are maintained in a neurobasal medium supplemented with B27 and glutamine for 12-14 days to allow for maturation and synapse formation.
-
Induction of Excitotoxicity: On the day of the experiment, the culture medium is replaced with a salt-glucose-glycine medium. Neurons are pre-incubated with the test compound (e.g., this compound, memantine, riluzole) at various concentrations for a specified period (e.g., 1 hour). Subsequently, a toxic concentration of glutamate (e.g., 50-100 µM) is added to the culture for a defined duration (e.g., 15-30 minutes).
-
Assessment of Cell Viability: After the glutamate exposure, the medium is replaced with a fresh, glutamate-free medium containing the test compound. Cell viability is assessed 24 hours later using standard methods:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Release Assay: Quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.
-
Live/Dead Staining: Utilizes fluorescent dyes like calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) for direct visualization and quantification of cell survival.
-
Calcium Imaging to Monitor Intracellular Calcium Dynamics
This method allows for the real-time measurement of intracellular calcium ([Ca2+]i) levels, a key indicator of excitotoxic stress.
-
Cell Preparation: Primary neurons cultured on glass coverslips are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-45 minutes at 37°C.
-
Imaging Setup: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Experimental Procedure: Cells are continuously perfused with a physiological salt solution. Baseline fluorescence is recorded before the application of glutamate. The test compound is then added to the perfusion solution, followed by the co-application of glutamate.
-
Data Analysis: Changes in fluorescence intensity, which correlate with changes in [Ca2+]i, are recorded over time. The ability of the test compound to attenuate the glutamate-induced rise in [Ca2+]i is quantified.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular pathways is essential for targeted drug development. The following diagrams illustrate the mechanisms of excitotoxicity and the neuroprotective actions of this compound and its alternatives.
Figure 1: Simplified signaling cascade of glutamate-induced excitotoxicity.
Figure 2: Comparative mechanisms of action of neuroprotective agents.
Figure 3: General experimental workflow for assessing neuroprotection.
Conclusion
This compound, as a selective positive modulator of SK2/3 channels, represents a promising therapeutic strategy for combating excitotoxicity. Its mechanism of action, focused on reducing neuronal hyperexcitability, offers a distinct approach compared to agents that directly target glutamate receptors or release machinery. While direct comparative quantitative data with established neuroprotectants like memantine and riluzole is needed, the available evidence for SK channel activators strongly supports their neuroprotective potential. Further research employing standardized excitotoxicity assays will be crucial to fully elucidate the comparative efficacy of this compound and solidify its position in the landscape of neuroprotective drug development.
References
- 1. Delayed neuroprotection by riluzole against excitotoxic damage evoked by kainate on rat organotypic spinal cord cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Riluzole, neuroprotection and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of riluzole on excitatory amino acid-mediated neurotoxicity in motoneuron-enriched cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Small Conductance SK2 Channels Prevent Glutamate-induced Oxytosis and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Comparison of NS13001's Potency with Alternative SK Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of NS13001, a positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, with other notable SK channel openers. The data presented is compiled from peer-reviewed studies and is intended to aid researchers in selecting the appropriate pharmacological tools for their experimental needs.
Introduction to SK Channels and Their Modulators
Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and cellular signaling. These channels are activated by intracellular calcium, leading to potassium efflux and membrane hyperpolarization. This mechanism plays a crucial role in shaping the afterhyperpolarization following action potentials, thereby influencing neuronal firing patterns. Three subtypes of SK channels have been identified: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3).
Positive modulators, or openers, of SK channels enhance their activity, typically by increasing their sensitivity to calcium. These compounds are valuable research tools for investigating the physiological roles of SK channels and are being explored as potential therapeutic agents for a variety of neurological disorders, including spinocerebellar ataxia and epilepsy.
This compound has emerged as a potent and selective modulator of SK2 and SK3 channels.[1][2] This guide quantitatively compares the potency of this compound with other well-characterized SK channel openers, namely CyPPA, NS309, SKA-31, and 1-EBIO.
Quantitative Potency Comparison
The potency of SK channel openers is typically quantified by their half-maximal effective concentration (EC50), which is the concentration of the compound that elicits 50% of the maximal response. The table below summarizes the EC50 values for this compound and other selected SK channel openers across different SK channel subtypes. Lower EC50 values indicate higher potency.
| Compound | SK1 (KCa2.1) EC50 (µM) | SK2 (KCa2.2) EC50 (µM) | SK3 (KCa2.3) EC50 (µM) | IK (KCa3.1) EC50 (µM) | Selectivity Profile |
| This compound | Inactive | 1.8[1][2] | 0.14[1][2] | - | SK3 > SK2 >> SK1 |
| CyPPA | Inactive[1] | 14[1][2] | 5.6[1][2] | Inactive[1] | SK3 > SK2 >> SK1, IK |
| NS309 | ~0.6[3] | 0.62[3] | 0.3[1][3] | ~0.02[4] | IK > SK3 ≈ SK2 ≈ SK1 |
| SKA-31 | 2.9[5] | 1.9[5][6] | 2.9[5] | 0.26[5][6] | IK > SK2 > SK1 ≈ SK3 |
| 1-EBIO | >1000[1] | - | 1040[1] | ~30-964[4][7] | Non-selective, low potency |
Note: EC50 values can vary depending on the experimental conditions, such as the intracellular calcium concentration and the specific assay used.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the methods used for potency determination, the following diagrams illustrate the general signaling pathway of SK channel activation and a typical experimental workflow.
Experimental Protocols
The determination of EC50 values for SK channel openers predominantly relies on electrophysiological techniques, particularly the patch-clamp method. Below is a generalized protocol based on methodologies cited in the literature.[1][8]
Objective: To determine the concentration-response curve and EC50 value of a test compound on a specific SK channel subtype.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the gene encoding the human SK channel subtype of interest (e.g., hSK1, hSK2, or hSK3).
-
Electrophysiology Rig: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.
-
Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 144 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and a calcium buffer (e.g., EGTA) to clamp the free intracellular calcium concentration at a suboptimal level for channel activation (e.g., 200 nM). pH adjusted to 7.4 with KOH.
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
-
Test Compound: Stock solution of the SK channel opener (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired final concentrations in the external solution.
Procedure:
-
Cell Preparation: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration, or excise the patch to achieve the inside-out configuration.
-
-
Data Acquisition:
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Apply voltage ramps or steps to elicit SK channel currents.
-
Record the baseline current in the absence of the test compound.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing increasing concentrations of the test compound.
-
Allow sufficient time for the current to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each compound concentration.
-
Normalize the current responses to the maximal effect observed.
-
Plot the normalized current as a function of the logarithm of the compound concentration to generate a dose-response curve.
-
Fit the dose-response curve with the Hill equation to determine the EC50 value.
-
Conclusion
This compound is a highly potent and selective positive allosteric modulator of SK2 and SK3 channels, with a particularly high potency for the SK3 subtype.[1][2] In comparison to other SK channel openers, this compound offers a superior selectivity profile over SK1 and IK channels compared to broad-spectrum activators like NS309 and SKA-31. CyPPA also displays selectivity for SK2 and SK3 but is less potent than this compound.[1][2] 1-EBIO is a much less potent and non-selective opener.[1] The choice of SK channel opener will depend on the specific research question, with this compound being an excellent tool for studies requiring potent and selective activation of SK2 and, especially, SK3 channels.
References
- 1. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CyPPA | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-EBIO stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling NS13001
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NS13001. The following procedural guidance is based on the known hazards of this compound and general laboratory safety best practices. A complete Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing; therefore, a conservative approach to safety is strongly advised.
Immediate Safety and Hazard Information
This compound (CAS No. 1063331-94-1) is a potent and selective modulator of SK channels. While detailed toxicological properties have not been fully elucidated, the compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H350: May cause cancer.
-
H372: Causes damage to organs through prolonged or repeated exposure.
Due to these significant health hazards, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (weighing, aliquoting) | Chemical safety goggles and a face shield | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile) | Full-coverage lab coat (buttoned) | NIOSH-approved N95 respirator or higher |
| Preparing Solutions | Chemical safety goggles and a face shield | Double-gloving with compatible chemical-resistant gloves | Full-coverage lab coat (buttoned) | Work in a certified chemical fume hood |
| Administering to Animals | Chemical safety goggles | Double-gloving with compatible chemical-resistant gloves | Disposable gown over lab coat | Work in a certified chemical fume hood or ventilated biosafety cabinet |
| Cleaning and Decontamination | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant apron over lab coat | NIOSH-approved respirator with organic vapor/particulate cartridges |
Note on Glove Selection: Since specific chemical resistance data for this compound is unavailable, it is recommended to use nitrile gloves as a minimum standard for splash protection and to change them frequently. For prolonged handling or in case of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation before and during use.
Experimental Protocols: Safe Handling and Disposal
Adherence to a strict operational plan is critical to minimize the risk of exposure and environmental contamination.
Step-by-Step Handling Procedure:
-
Preparation: Before handling this compound, ensure that a certified chemical fume hood is available and functioning correctly. The work area within the fume hood should be covered with absorbent, plastic-backed paper. All necessary equipment, including waste containers, should be placed in the fume hood before starting.
-
Donning PPE: Put on all required PPE as outlined in the table above. A logical workflow for donning PPE should be followed to ensure complete protection.
-
Handling the Compound:
-
For solid this compound, carefully weigh the required amount in the chemical fume hood. Use tools and techniques that minimize the generation of dust.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing. Ensure the container is securely capped before mixing.
-
-
Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash. All disposable materials that have come into contact with this compound should be treated as hazardous waste.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat (turning it inside out), and then eye and respiratory protection. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan:
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Collect all contaminated solid waste, including gloves, absorbent paper, and pipette tips, in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed and clearly labeled hazardous waste container. Do not pour any solution containing this compound down the drain.
-
Sharps: All sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Mandatory Visualizations
Personal Protective Equipment (PPE) Donning Workflow
The following diagram illustrates the correct sequence for putting on (donning) personal protective equipment to ensure maximum safety when handling this compound.
Caption: PPE Donning Sequence for this compound Handling.
Logical Relationship of this compound Hazards and Required Actions
This diagram outlines the logical connection between the identified hazards of this compound and the necessary safety precautions.
Caption: this compound Hazard to Precaution Relationship.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
